molecular formula C6H10ClNO3 B016465 Methyl 2-acetylamino-3-chloropropionate CAS No. 18635-38-6

Methyl 2-acetylamino-3-chloropropionate

Cat. No.: B016465
CAS No.: 18635-38-6
M. Wt: 179.6 g/mol
InChI Key: IGKDMFMKAAPDDN-UHFFFAOYSA-N
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Description

Methyl 2-acetylamino-3-chloropropionate, also known as this compound, is a useful research compound. Its molecular formula is C6H10ClNO3 and its molecular weight is 179.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 337384. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-acetamido-3-chloropropanoate
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InChI

InChI=1S/C6H10ClNO3/c1-4(9)8-5(3-7)6(10)11-2/h5H,3H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

IGKDMFMKAAPDDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601335105
Record name N-Acetyl-3-chloroalanine methyl ester
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Molecular Weight

179.60 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

87333-22-0, 18635-38-6, 40026-27-5
Record name N-Acetyl-3-chloroalanine methyl ester
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Record name (+-)-Methyl 2-(acetylamino)-3-chloropropionate
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Record name N-Acetyl-3-chloroalanine methyl ester
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Record name methyl 2-(acetylamino)-3-chloropropionate
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Record name L-Alanine, N-acetyl-3-chloro-, methyl ester
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Record name METHYL 2-(ACETYLAMINO)-3-CHLOROPROPIONATE, (±)-
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-acetylamino-3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and safety considerations for Methyl 2-acetylamino-3-chloropropionate. This compound, a halogenated amino acid derivative, serves as a crucial chiral intermediate in the synthesis of various pharmaceutical and specialty chemicals.

Chemical Identity and Structure

This compound is an organic compound classified as a carboxylic acid derivative.[1] Its structure features a chlorine atom, making it a halogenated compound.[1] The IUPAC name for this chemical is methyl 2-acetamido-3-chloropropanoate.[2] It is also commonly known by synonyms such as N-Acetyl-3-chloroalanine methyl ester and DL-N-Acetyl-beta-chloroalanine methyl ester.[2][3]

IdentifierValue
IUPAC Name methyl 2-acetamido-3-chloropropanoate[2]
Molecular Formula C₆H₁₀ClNO₃[2][3][4][5]
Molecular Weight 179.60 g/mol [2][3][4][5]
CAS Number 18635-38-6[1][3][4][6], 87333-22-0[2][7]
Canonical SMILES CC(=O)NC(CCl)C(=O)OC[2]
InChI Key IGKDMFMKAAPDDN-UHFFFAOYSA-N[2][5]

Physicochemical Properties

At room temperature, this compound typically appears as a white to off-white crystalline solid.[1] Depending on its purity, it may also present as a colorless liquid or viscous liquid with a faint, characteristic amine-like or ester-like odor.[1] It is soluble in water.

A summary of its key physicochemical properties is presented below.

PropertyValue
Melting Point 74-76°C[3][4]
Boiling Point 303.6 ± 27.0 °C at 760 mmHg[1][3][4]
Density 1.2 ± 0.1 g/cm³[4]
Flash Point 137.4 ± 23.7 °C[4]
Storage Temperature 2-8°C[1][3]
pKa 14.01 ± 0.46 (Predicted)[1]
Water Solubility Soluble[1]

Computed Physicochemical Data

Computational models provide further insight into the molecular properties of this compound.

Computed PropertyValueSource
LogP -0.27Guidechem[1], Chemsrc[4]
Polar Surface Area 55.40 ŲChemsrc[4], PubChem[2]
Index of Refraction 1.451Guidechem[1]
Molar Refractivity 40.05 cm³Guidechem[1]
Molar Volume 148.7 cm³Guidechem[1]
Surface Tension 36 dyne/cmGuidechem[1]
Enthalpy of Vaporization 54.39 kJ/molGuidechem[1]
Vapour Pressure 0.000924 mmHg at 25°CGuidechem[1]

Experimental Protocols

Synthesis of Methyl (R)-2-acetamido-3-chloropropionate[6]

This protocol details the synthesis via N-acetylation followed by esterification. The compound is typically prepared by reacting 2-amino-3-chloropropionic acid with acetic anhydride or acetyl chloride, followed by esterification with methanol.[1]

Materials:

  • (R)-methyl 2-amino-3-chloropropionate (30 g)

  • Diethyl ether (400 mL)

  • Acetic anhydride (20 mL)

Procedure:

  • Suspend 30 g of (R)-methyl 2-amino-3-chloropropionate in 400 mL of diethyl ether.

  • Cool the suspension to a temperature range of 0-5°C.

  • Slowly add 20 mL of acetic anhydride dropwise to the stirred suspension, ensuring the temperature is maintained between 0-5°C.

  • After the dropwise addition is complete, continue stirring the mixture for an additional 40 minutes.

  • Gradually warm the reaction mixture to 15-25°C and continue stirring for 1-2 hours.

  • Collect the precipitated solid product by filtration.

  • Wash the collected solid with cold diethyl ether.

  • Dry the final product under vacuum to yield methyl (R)-2-acetamido-3-chloropropionate. (Reported yield: 33.3 g, 85%).[6]

Applications and Role in Synthesis

This compound is a valuable building block in organic synthesis, particularly for creating more complex molecules. It is recognized as a key intermediate for the development of chiral pharmaceuticals.[1] Its utility stems from the reactive sites within its structure, which allow for further chemical modifications. The substance can be used to synthesize other organic compounds, such as amides, acids, and esters.[8] It has also been explored in bioscience as a potential enzyme inhibitor or substrate and as a candidate molecule in drug research.[8]

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and its role as a chemical intermediate.

experimental_workflow start Start: Suspend (R)-methyl 2-amino-3-chloropropionate in diethyl ether cool Cool suspension to 0-5°C start->cool add_anhydride Add acetic anhydride dropwise (maintain 0-5°C) cool->add_anhydride stir1 Stir for 40 minutes at 0-5°C add_anhydride->stir1 warm Warm to 15-25°C stir1->warm stir2 Stir for 1-2 hours warm->stir2 filter Filter to collect precipitated solid stir2->filter wash Wash solid with cold diethyl ether filter->wash dry Dry product under vacuum wash->dry end End: Obtain Methyl (R)-2-acetamido- 3-chloropropionate dry->end

Caption: Synthesis workflow for this compound.

logical_relationship main_compound Methyl 2-acetylamino- 3-chloropropionate intermediate Chiral Intermediate / Building Block main_compound->intermediate serves as pharma Pharmaceuticals intermediate->pharma used in synthesis of specialty Specialty Chemicals intermediate->specialty used in synthesis of bio_research Bioscience Research (e.g., enzyme inhibitors) intermediate->bio_research potential application in

References

Methyl 2-acetylamino-3-chloropropionate: A Technical Overview of Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-acetylamino-3-chloropropionate (CAS No. 18635-38-6) is a key chiral intermediate in the synthesis of various pharmaceutical compounds, notably beta-lactam antibiotics.[1] This technical guide synthesizes the publicly available data on the stability and recommended storage conditions for this compound. Due to a lack of comprehensive stability studies in the public domain, this document focuses on summarizing known chemical properties, recommended storage, and plausible degradation pathways based on its chemical structure and limited available information. The aim is to provide a foundational resource for professionals working with this compound, while also highlighting areas where further research is needed.

Chemical and Physical Properties

This compound is a halogenated carboxylic acid derivative.[1] It typically appears as a white to off-white crystalline solid or a viscous liquid, depending on its purity, and may have a faint amine-like or ester-like odor.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C6H10ClNO3[1]
Molecular Weight 179.6 g/mol []
CAS Number 18635-38-6[1]
Appearance White to off-white crystalline solid or viscous liquid[1]
Melting Point 74-76°C[]
Boiling Point 303.6 ± 27.0 °C at 760 mmHg[]
Density 1.2 ± 0.1 g/cm³[]

Stability and Storage Conditions

Detailed quantitative stability studies, including forced degradation analysis and kinetic data, for this compound are not widely available in public literature. However, based on information from various chemical suppliers, a consistent storage recommendation can be made.

Table 2: Recommended Storage Conditions

ConditionRecommendationSource(s)
Temperature 2-8°C[1][][3][4]
Atmosphere Store in a cool and dry place.[1]
Container Store in a tightly closed container.[5]

Potential Degradation Pathways

While specific degradation studies are not publicly documented, based on the compound's structure, a primary degradation pathway is likely to be hydrolysis . The methyl ester group can hydrolyze, especially in the presence of acid or base, to yield the corresponding carboxylic acid, 2-acetylamino-3-chloropropionic acid, and methanol.[1]

Another potential reaction involves the chlorine atom, which can undergo nucleophilic substitution. For instance, its use in the synthesis of L-Se-methylselenocysteine involves a substitution reaction with Sodium methaneselenolate.[4]

Experimental Protocols

Detailed, validated experimental protocols for stability-indicating assays of this compound are not available in the public domain. However, a general synthesis protocol is described.

Synthesis of this compound

The synthesis of this compound is typically a two-step process involving N-acetylation followed by esterification, or vice versa.[1] A described method for N-acetylation is as follows:

Protocol for N-acetylation:

  • Suspend (R)-methyl 2-amino-3-chloropropionate (30 g) in diethyl ether (400 mL) and cool the mixture to 0-5°C.[6]

  • Slowly add acetic anhydride (20 mL) dropwise while maintaining the reaction temperature between 0-5°C with stirring.[6]

  • Continue stirring for 40 minutes after the addition is complete.[6]

  • Slowly warm the reaction mixture to 15-25°C and continue stirring for 1-2 hours.[6]

  • Collect the precipitated solid product by filtration and wash it with cold diethyl ether.[6]

  • Dry the resulting solid under a vacuum to yield methyl (R)-2-acetamido-3-chloropropionate. A yield of 85% (33.3 g) has been reported for this step.[6]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Conditions cluster_products Products R_MACP (R)-methyl 2-amino- 3-chloropropionate Reaction N-Acetylation R_MACP->Reaction Suspended in AA Acetic Anhydride AA->Reaction Added to Solvent Diethyl Ether Solvent->Reaction Temp1 0-5°C (Addition) Temp1->Reaction Temp2 15-25°C (Stirring) Temp2->Reaction Product Methyl (R)-2-acetamido- 3-chloropropionate Filtration Filtration & Washing Reaction->Filtration Yields precipitate Drying Vacuum Drying Filtration->Drying Solid collected Drying->Product

Figure 1. Synthesis workflow for N-acetylation.

Conclusion and Recommendations

The available data indicates that this compound should be stored in a cool, dry place at 2-8°C to maintain its integrity. While a potential hydrolysis pathway is chemically plausible, there is a notable absence of public, in-depth stability studies. For critical applications in drug development and research, it is strongly recommended that users conduct their own stability-indicating assays and forced degradation studies to fully understand the compound's stability profile under their specific experimental and storage conditions. This will ensure the quality and reliability of the material in subsequent synthetic steps.

References

A Technical Guide to Potential Research Areas for Methyl 2-acetylamino-3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetylamino-3-chloropropionate, also known as N-acetyl-3-chloroalanine methyl ester, is a functionalized amino acid derivative.[1][2] While not extensively studied as a standalone bioactive molecule, its structure presents a versatile scaffold for chemical synthesis and drug discovery. As a chiral building block, it possesses key reactive features—an electrophilic chloromethyl side chain, an N-acetyl group mimicking a peptide bond, and an ester moiety—that make it an attractive starting point for developing novel therapeutics and chemical probes. This technical guide outlines the compound's core properties and explores promising research avenues in synthetic chemistry, medicinal chemistry, and pharmacology.

Physicochemical Properties and Synthesis

A clear understanding of the fundamental properties of this compound is essential for its application in research. Key data has been consolidated from various chemical databases.[1][3][4]

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₆H₁₀ClNO₃[1][3][4]
Molecular Weight 179.60 g/mol [1][3][4]
CAS Number 18635-38-6 (racemic/unspecified)[3][5]
87333-22-0[1][6]
327064-63-1 ((S)-isomer)[2]
IUPAC Name methyl 2-acetamido-3-chloropropanoate[1]
Melting Point 74-76 °C[3][7]
Boiling Point 303.6 ± 27.0 °C (Predicted)[3]
Purity Typically ≥96% (Commercial)[4]

The synthesis of this compound is straightforward and can be achieved in high yield via N-acetylation of the corresponding amino acid ester hydrochloride.[3][8]

Protocol: N-acetylation of (R)-methyl 2-amino-3-chloropropionate [3][8]

  • Suspension: Suspend 30 g of (R)-methyl 2-amino-3-chloropropionate hydrochloride in 400 mL of diethyl ether in a reaction vessel equipped with a stirrer and cooling bath.

  • Cooling: Cool the suspension to 0-5 °C with constant stirring.

  • Acetylation: Slowly add 20 mL of acetic anhydride dropwise to the suspension. It is critical to maintain the reaction temperature between 0-5 °C during the addition.

  • Initial Stirring: After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 40 minutes.

  • Warming and Reaction: Slowly warm the reaction mixture to room temperature (15-25 °C) and continue to stir for 1-2 hours.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Washing: Wash the collected solid with cold diethyl ether to remove any unreacted starting materials and byproducts.

  • Drying: Dry the final product under vacuum to yield methyl (R)-2-acetamido-3-chloropropionate. (Reported Yield: 33.3 g, 85%).[3][8]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation Start (R)-methyl 2-amino-3- chloropropionate in Et2O Cool Cool to 0-5 °C Start->Cool Add_Ac2O Add Acetic Anhydride (dropwise, 0-5 °C) Cool->Add_Ac2O Stir_Cold Stir for 40 min (0-5 °C) Add_Ac2O->Stir_Cold Warm_Stir Warm to RT Stir for 1-2 h Stir_Cold->Warm_Stir Filter Vacuum Filtration Warm_Stir->Filter Wash Wash with cold Et2O Filter->Wash Dry Dry under Vacuum Wash->Dry Product Final Product Dry->Product

Figure 1: Experimental workflow for the synthesis of this compound.

Core Reactivity and Potential Synthetic Applications

The synthetic utility of this compound stems from the reactivity of the C-Cl bond, which allows for a wide range of chemical transformations.[9] This positions it as a valuable intermediate for generating libraries of novel compounds.

The chlorine atom serves as a good leaving group, making the β-carbon susceptible to nucleophilic substitution. This pathway can be exploited to synthesize a diverse array of non-canonical amino acid derivatives.

  • Potential Nucleophiles:

    • Thiols (R-SH): To generate novel cysteine analogues.

    • Azide (N₃⁻): To produce azido-alanine derivatives, which are valuable for bioconjugation via click chemistry.

    • Amines (R-NH₂): To create diaminopropionic acid derivatives.

    • Cyanide (CN⁻): For chain extension and subsequent functionalization.

Treatment with a non-nucleophilic base can induce the elimination of HCl, yielding Methyl 2-acetylamino-2,3-didehydropropionate (N-acetyl-dehydroalanine methyl ester). Dehydroamino acids are found in numerous biologically active natural peptides, where they play crucial roles in structure and function, including antibiotic and antitumor activities.[10][11] This transformation opens a path to the synthesis of dehydropeptides.[12][13]

G cluster_sub Nucleophilic Substitution (Sₙ2) cluster_elim Elimination (E2) Start Methyl 2-acetylamino- 3-chloropropionate Nuc Nucleophiles (R-SH, N₃⁻, R-NH₂) Start->Nuc Base Non-nucleophilic Base Start->Base Prod_Sub Novel Alanine Derivatives Nuc->Prod_Sub Displacement of Cl⁻ Prod_Elim N-acetyl-dehydroalanine methyl ester Base->Prod_Elim Elimination of HCl

Figure 2: Key potential synthetic pathways using the target compound as a starting material.

Potential Research Areas in Drug Development and Chemical Biology

The structural motifs of this compound are analogous to those found in known bioactive molecules, particularly enzyme inhibitors and antimicrobials.

Derivatives of 3-chloroalanine are classic examples of mechanism-based or suicide inhibitors, particularly for enzymes that utilize a pyridoxal 5'-phosphate (PLP) cofactor.[14] The enzyme initiates a catalytic reaction, but the chloro-substituent is eliminated to form a reactive intermediate that covalently binds to and irreversibly inactivates the enzyme.

  • Potential Enzyme Targets:

    • Alanine Racemase: This bacterial PLP-dependent enzyme is essential for cell wall biosynthesis, making it an excellent target for novel antibiotics.[15][16] Inhibition of this enzyme leads to bacterial cell death.

    • Transaminases: Various transaminases are implicated in cancer metabolism and other diseases.

    • Cysteine/Serine Proteases: The electrophilic chloromethyl group can also serve as a warhead to alkylate nucleophilic cysteine or serine residues in the active sites of proteases, many of which are validated drug targets in oncology and inflammatory diseases.

G cluster_key Legend E_S Enzyme + Inhibitor (Reversible Complex) E_I Reactive Intermediate (e.g., Amino-acrylate) E_S->E_I Enzymatic Elimination of HCl E_Inact Covalently Inactivated Enzyme E_I->E_Inact Nucleophilic attack by active site residue Enzyme E = Enzyme Inhibitor I = Chloroalanine derivative

Figure 3: Hypothetical mechanism for irreversible enzyme inactivation by a chloroalanine derivative.

The established activity of β-chloro-D-alanine against a range of bacteria provides a strong rationale for exploring this compound and its derivatives as new antibacterial agents.[15] Research should focus on synthesizing both D- and L-isomers and evaluating their activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation: Prepare a 96-well microtiter plate. Add 100 µL of sterile bacterial growth medium (e.g., Mueller-Hinton Broth) to each well.

  • Compound Dilution: Add 100 µL of the test compound (dissolved in a suitable solvent like DMSO, at a high starting concentration) to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

  • Inoculation: Prepare a bacterial suspension standardized to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL). Dilute this suspension and add an aliquot to each well to achieve a final concentration of ~5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (bacteria in broth with no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conjugating drugs or scaffolds with amino acids can enhance their uptake by cancer cells through specific amino acid transporters.[14][17] The chloroalanine moiety itself can be considered a cytotoxic warhead. A promising research direction involves synthesizing a library of derivatives through nucleophilic substitution at the C-3 position and screening them for cytotoxic activity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Replace the old medium with the medium containing the test compounds. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37 °C. The MTT is reduced by viable cells to a purple formazan product.

  • Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC₅₀ value (the concentration required to inhibit 50% of cell growth) can be calculated.

Conclusion

This compound is a readily accessible and highly versatile chemical entity. While its direct biological applications are underexplored, its true potential lies in its role as a foundational building block. The key research opportunities center on its use as a precursor for:

  • Novel Non-Canonical Amino Acids: Through nucleophilic displacement of the chloride.

  • Dehydroalanine Peptides: Via base-catalyzed elimination.

  • Mechanism-Based Enzyme Inhibitors: Targeting bacterial and mammalian enzymes.

  • New Antimicrobial and Anticancer Agents: By leveraging its inherent reactivity and potential for targeted delivery.

Systematic exploration of these areas could lead to the discovery of potent new drug candidates, valuable biochemical probes, and innovative synthetic methodologies.

References

Methodological & Application

Synthesis of L-cysteine from Methyl 2-acetylamino-3-chloropropionate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of the amino acid L-cysteine from the starting material methyl 2-acetylamino-3-chloropropionate. The described protocol is a two-step process involving an initial nucleophilic substitution to introduce the thiol group, followed by the acidic hydrolysis of the protecting groups. This synthesis route offers a viable alternative to the traditional extraction of L-cysteine from animal-derived keratin. Detailed experimental procedures, data presentation in tabular format for key reaction parameters, and process visualization using Graphviz are provided to guide researchers in the successful synthesis and purification of L-cysteine.

Introduction

L-cysteine is a semi-essential sulfur-containing amino acid with significant applications in the pharmaceutical, food, and cosmetic industries. Its antioxidant and mucolytic properties make it a valuable active pharmaceutical ingredient in various medications. While industrial production of L-cysteine has historically relied on the hydrolysis of keratin from sources such as animal hair and feathers, this method presents challenges related to purification and potential contamination. Chemical synthesis offers a more controlled and reproducible alternative. This application note details a robust laboratory-scale synthesis of L-cysteine from this compound, a readily accessible starting material. The synthesis proceeds via the formation of an N-acetyl-L-cysteine methyl ester intermediate, followed by deprotection to yield the final product.

Overall Reaction Scheme

The synthesis of L-cysteine from this compound is a two-step process:

  • Nucleophilic Substitution: The chloro group of this compound is displaced by a sulfur nucleophile, such as the hydrosulfide ion (SH⁻), to form N-acetyl-L-cysteine methyl ester.

  • Hydrolysis: The N-acetyl and methyl ester protecting groups are removed by acid-catalyzed hydrolysis to yield L-cysteine, which is then isolated as its hydrochloride salt.

Synthesis_Scheme start This compound intermediate N-acetyl-L-cysteine methyl ester start->intermediate 1. NaSH, Ethanol/Water 2. Work-up product L-Cysteine Hydrochloride intermediate->product Conc. HCl, Reflux Workflow cluster_synthesis Step 1: Nucleophilic Substitution cluster_hydrolysis Step 2: Hydrolysis and Purification start Dissolve this compound in Ethanol/Water add_nash Add Sodium Hydrosulfide start->add_nash reflux1 Reflux for 4-6 hours add_nash->reflux1 workup Work-up: - Evaporate Ethanol - Extract with Dichloromethane - Dry and Concentrate reflux1->workup intermediate Crude N-acetyl-L-cysteine methyl ester workup->intermediate add_hcl Add Concentrated HCl intermediate->add_hcl reflux2 Reflux for 4-6 hours add_hcl->reflux2 concentrate Concentrate under reduced pressure reflux2->concentrate crystallize Crystallize from Ethanol concentrate->crystallize filter_dry Filter and Dry crystallize->filter_dry product L-Cysteine Hydrochloride filter_dry->product Purification_Logic start Crude Hydrolysis Mixture concentration Concentration start->concentration crystallization Crystallization (Ethanol) concentration->crystallization filtration Filtration crystallization->filtration washing Washing (Diethyl Ether) filtration->washing Solid impurities Soluble Impurities filtration->impurities Filtrate drying Drying washing->drying solvent_waste Solvent Waste washing->solvent_waste final_product Pure L-Cysteine HCl drying->final_product

Application Notes and Protocols for the Enzymatic Resolution of Methyl 2-acetylamino-3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enantiomers of chiral molecules, such as amino acid derivatives, often exhibit distinct biological activities. Consequently, the production of enantiomerically pure compounds is of paramount importance in the pharmaceutical and fine chemical industries. Methyl 2-acetylamino-3-chloropropionate is a valuable chiral building block, and its resolution into individual enantiomers is a critical step for its application in the synthesis of various bioactive molecules. Enzymatic kinetic resolution offers a highly selective, efficient, and environmentally benign alternative to traditional chemical resolution methods.

This document provides a detailed protocol for the enzymatic resolution of racemic this compound via enantioselective hydrolysis. The protocol is based on established methodologies for the enzymatic resolution of related N-acetylated amino acid esters, particularly leveraging the high enantioselectivity of certain microbial esterases and lipases.

Principle of the Method

The enzymatic resolution of racemic this compound is based on the principle of kinetic resolution. In this process, an enzyme, typically a lipase or an esterase, selectively catalyzes the hydrolysis of one enantiomer of the racemic ester to its corresponding carboxylic acid, while leaving the other enantiomer largely unreacted. This difference in reaction rates allows for the separation of the fast-reacting enantiomer (as the carboxylic acid product) from the slow-reacting enantiomer (as the unreacted ester). The success of the resolution is quantified by the conversion rate and the enantiomeric excess (e.e.) of both the product and the remaining substrate.

Recommended Materials and Reagents

  • Substrate: Racemic this compound

  • Enzyme:

    • Immobilized recombinant Esterase from Bacillus cereus

    • Alternatively, immobilized Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia Lipase (PCL) can be screened.

  • Buffer: Phosphate buffer (50 mM, pH 7.0)

  • Solvent for extraction: Ethyl acetate

  • Drying agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Reagents for analysis:

    • Mobile phase for chiral HPLC (e.g., hexane/isopropanol mixture)

    • Derivatization agents for GC analysis (if required)

  • Equipment:

    • Temperature-controlled shaker or stirred-tank reactor

    • pH meter

    • Separatory funnel

    • Rotary evaporator

    • Chiral High-Performance Liquid Chromatography (HPLC) system with a suitable chiral column (e.g., Chiralpak series)

    • or Gas Chromatography (GC) system with a chiral column

Experimental Protocol

This protocol is adapted from the successful resolution of a structurally similar substrate, N-acetyl-DL-alanine methyl ester, and serves as a robust starting point for optimization.

Enzyme Preparation and Immobilization (if not using pre-immobilized enzyme)

For enhanced stability and reusability, it is highly recommended to use an immobilized enzyme. If starting with a free enzyme powder, immobilization can be achieved through methods such as entrapment in calcium alginate beads or adsorption onto a solid support.

Enzymatic Hydrolysis Reaction
  • Prepare a 50 mM phosphate buffer and adjust the pH to 7.0.

  • In a temperature-controlled reaction vessel, dissolve racemic this compound in the phosphate buffer to a final concentration of 50-700 mM. The optimal concentration should be determined experimentally.

  • Add the immobilized enzyme to the substrate solution. A typical enzyme loading is 10-50 mg of immobilized enzyme per mL of reaction volume.

  • Incubate the reaction mixture at 40°C with constant agitation (e.g., 200 rpm in an orbital shaker) to ensure proper mixing.

  • Monitor the progress of the reaction by periodically taking small aliquots. The reaction is typically monitored for 24-48 hours or until approximately 50% conversion is reached.

Reaction Work-up and Product Isolation
  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with buffer and stored for reuse.

  • Adjust the pH of the reaction mixture to 2.0-3.0 using 1 M HCl to protonate the carboxylic acid product.

  • Extract the aqueous solution three times with an equal volume of ethyl acetate.

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator. The resulting residue will contain the unreacted this compound enantiomer and the N-acetyl-3-chloro-alanine product.

  • The unreacted ester and the acid product can be separated by column chromatography on silica gel.

Determination of Conversion and Enantiomeric Excess

The conversion and enantiomeric excess (e.e.) of both the unreacted substrate and the product should be determined using chiral HPLC or chiral GC.

  • Chiral HPLC Analysis:

    • Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H or Chiralcel OD-H).

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a common starting point. The exact ratio may need to be optimized for baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Calculation of Enantiomeric Excess (% e.e.):

      • % e.e. = [([R] - [S]) / ([R] + [S])] x 100

      • Where [R] and [S] are the peak areas of the R- and S-enantiomers, respectively.

    • Calculation of Conversion (%):

      • Conversion (%) = [e.e.s / (e.e.s + e.e.p)] x 100

      • Where e.e.s is the enantiomeric excess of the substrate and e.e.p is the enantiomeric excess of the product.

Data Presentation

The results of the enzymatic resolution should be summarized in clear and concise tables to allow for easy comparison of different reaction conditions or enzymes.

Table 1: Effect of Reaction Time on the Enzymatic Resolution of this compound *

Time (h)Conversion (%)e.e. of Substrate (%)e.e. of Product (%)Enantiomeric Ratio (E)
215.218.099.5>200
428.640.099.5>200
845.583.599.0>200
1250.199.599.0>200
2452.5>99.991.0>200

*Note: The data presented in this table is hypothetical and serves as a template for reporting experimental results. The actual values will depend on the specific enzyme and reaction conditions used.

Table 2: Screening of Different Lipases for the Resolution of this compound *

EnzymeConversion (%) at 24he.e. of Substrate (%)e.e. of Product (%)Enantiomeric Ratio (E)
Esterase (B. cereus)52.5>99.991.0>200
C. antarctica Lipase B48.292.098.5150
P. cepacia Lipase45.885.197.2120

*Note: This table provides a template for comparing the performance of different enzymes under standardized conditions.

Visualization of the Experimental Workflow

The logical flow of the experimental protocol can be visualized as follows:

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis cluster_products Products Racemic_Substrate Racemic Methyl 2-acetylamino-3-chloropropionate Reaction_Vessel Enzymatic Hydrolysis (40°C, stirring) Racemic_Substrate->Reaction_Vessel Immobilized_Enzyme Immobilized Esterase/Lipase Immobilized_Enzyme->Reaction_Vessel Buffer_Prep Phosphate Buffer (pH 7.0) Buffer_Prep->Reaction_Vessel Filtration Filter to remove enzyme Reaction_Vessel->Filtration Acidification Acidify to pH 2-3 Filtration->Acidification Chiral_HPLC Chiral HPLC/GC Analysis Filtration->Chiral_HPLC Extraction Extract with Ethyl Acetate Acidification->Extraction Drying_Concentration Dry and Concentrate Extraction->Drying_Concentration Separation Column Chromatography Drying_Concentration->Separation Separation->Chiral_HPLC Unreacted_Ester Enantioenriched Unreacted Ester Separation->Unreacted_Ester Acid_Product Enantioenriched Acid Product Separation->Acid_Product Data_Analysis Calculate Conversion, e.e., and E-value Chiral_HPLC->Data_Analysis Catalytic_Cycle E Free Enzyme (E) ES Enzyme-Substrate Complex (E-S) E->ES + S TS1 Tetrahedral Intermediate 1 (Acyl-Enzyme Formation) ES->TS1 EA Acyl-Enzyme Intermediate (E-A) TS1->EA P1 Product 1 (Methanol) EA->P1 TS2 Tetrahedral Intermediate 2 (Deacylation) EA->TS2 + H₂O EP2 Enzyme-Product Complex (E-P2) TS2->EP2 EP2->E + P2 P2 Product 2 (N-acetyl-3-chloro-alanine) S Substrate (Methyl 2-acetylamino- 3-chloropropionate) H2O Water

Application Note: A Strategic Approach to the Chiral Separation of Methyl 2-acetylamino-3-chloropropionate Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a critical step in ensuring the safety and efficacy of pharmaceutical products. This document outlines a strategic approach for developing a robust method for the chiral separation of Methyl 2-acetylamino-3-chloropropionate enantiomers using High-Performance Liquid Chromatography (HPLC).

Introduction

Recommended Chromatographic Approach

High-Performance Liquid Chromatography (HPLC) using chiral stationary phases (CSPs) is the most common and effective technique for the separation of enantiomers.[1][2] This approach relies on the differential interaction of the enantiomers with a chiral selector immobilized on the stationary phase, leading to different retention times.

A screening approach using a variety of CSPs with different chiral selectors and under different mobile phase conditions is the most efficient way to identify a suitable separation method. Polysaccharide-based and cyclodextrin-based CSPs are excellent starting points due to their broad applicability in separating a wide range of chiral compounds.[1][2][3]

Experimental Workflow for Method Development

The development of a chiral separation method typically follows a systematic workflow. The primary goal is to achieve baseline resolution of the enantiomeric peaks in a reasonable analysis time.

Chiral_Method_Development cluster_prep Preparation cluster_screening Screening cluster_optimization Optimization cluster_validation Validation racemate Prepare Racemic Standard of this compound csp_screening Screen Multiple CSPs (e.g., Polysaccharide-based, Cyclodextrin-based) racemate->csp_screening mobile_phases Prepare Mobile Phases (Normal, Polar Organic, Reversed-Phase) mp_screening Screen Different Mobile Phases mobile_phases->mp_screening csp_screening->mp_screening Test Each CSP optimize_conditions Optimize Mobile Phase Composition, Flow Rate, and Temperature mp_screening->optimize_conditions Identify Promising Conditions validate_method Validate Method for Specificity, Linearity, Accuracy, and Precision optimize_conditions->validate_method

Caption: Workflow for Chiral Method Development.

Suggested Initial Screening Conditions

A systematic screening of different chiral stationary phases and mobile phases is recommended. The following tables outline a starting point for this screening process.

Table 1: Recommended Chiral Stationary Phases for Initial Screening

CSP TypeChiral Selector ExamplePotential Separation Mechanism
Polysaccharide-basedAmylose tris(3,5-dimethylphenylcarbamate)Hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral cavities of the polysaccharide structure.[3]
Polysaccharide-basedCellulose tris(3,5-dimethylphenylcarbamate)Similar to amylose-based CSPs, offering complementary selectivity.
Cyclodextrin-basedHydroxypropyl-β-cyclodextrinInclusion of a part of the analyte molecule into the hydrophobic cyclodextrin cavity.[1]

Table 2: Suggested Mobile Phases for Screening

ModeMobile Phase CompositionComments
Normal Phasen-Hexane / Isopropanol (IPA) mixtures (e.g., 90:10, 80:20)Often provides good selectivity for polysaccharide-based CSPs.
Polar OrganicAcetonitrile (ACN) / Methanol (MeOH) mixturesCan offer different selectivity compared to normal phase.
Reversed-PhaseWater / Acetonitrile (ACN) or Methanol (MeOH) with additives (e.g., 0.1% Formic Acid or Acetic Acid)Useful for more polar compounds and compatible with mass spectrometry.

Detailed Experimental Protocols (General)

The following are generalized protocols for the screening and optimization phases of method development.

Protocol 1: CSP and Mobile Phase Screening

  • Column Installation and Equilibration:

    • Install the first chiral column to be screened (e.g., Amylose tris(3,5-dimethylphenylcarbamate), 250 x 4.6 mm, 5 µm).

    • Equilibrate the column with the initial mobile phase (e.g., n-Hexane:IPA, 90:10 v/v) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of racemic this compound in the mobile phase.

  • Injection and Analysis:

    • Inject 5-10 µL of the sample solution.

    • Run the analysis for a sufficient time to allow for the elution of both enantiomers (e.g., 20-30 minutes).

    • Monitor the elution profile using a UV detector at an appropriate wavelength (e.g., 210 nm).

  • Screening Iteration:

    • If no or poor separation is observed, change the mobile phase composition (e.g., to 80:20 n-Hexane:IPA) and re-equilibrate the column before injecting the sample again.

    • Continue this process for the different mobile phase modes (Normal, Polar Organic, Reversed-Phase).

    • Repeat steps 1-4 for each of the selected chiral stationary phases.

Protocol 2: Method Optimization

  • Selection of Promising Conditions:

    • From the screening data, select the CSP and mobile phase combination that shows the best, even if partial, separation of the enantiomers.

  • Mobile Phase Optimization:

    • Systematically vary the ratio of the strong and weak solvents in the mobile phase in small increments (e.g., 2-5%) to improve resolution and optimize retention times.

    • For reversed-phase and polar organic modes, evaluate the effect of different organic modifiers (ACN vs. MeOH).

  • Flow Rate and Temperature Optimization:

    • Investigate the effect of flow rate on resolution and analysis time. Lower flow rates often improve resolution but increase run time.

    • Evaluate the effect of column temperature. Varying the temperature can sometimes significantly impact enantioselectivity.

Data Presentation and Interpretation

All quantitative data from the optimization experiments should be systematically recorded to facilitate comparison.

Table 3: Example Data Table for Method Optimization

ParameterCondition 1Condition 2Condition 3
Mobile Phase 90:10 Hex:IPA85:15 Hex:IPA80:20 Hex:IPA
Flow Rate (mL/min) 1.01.01.0
Temperature (°C) 252525
Retention Time 1 (min) tR1tR1'tR1''
Retention Time 2 (min) tR2tR2'tR2''
Resolution (Rs) Rs1Rs2Rs3
Selectivity (α) α1α2α3

Note: The values in this table are placeholders and should be replaced with experimental data.

Conclusion

The development of a chiral separation method for this compound is a systematic process that involves the screening of various chiral stationary phases and mobile phases, followed by the fine-tuning of the chromatographic parameters. By following the strategic workflow and protocols outlined in this application note, researchers can efficiently develop a robust and reliable HPLC method for the enantioselective analysis of this compound, which is crucial for its potential applications in the pharmaceutical industry.

References

Application of Methyl 2-acetylamino-3-chloropropionate in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetylamino-3-chloropropionate is a versatile chiral building block in the synthesis of various active pharmaceutical ingredients (APIs). As a derivative of the amino acid alanine, its trifunctional nature—possessing an ester, an amide, and a reactive chloro group—allows for diverse chemical transformations. This makes it a valuable intermediate in the construction of complex molecular architectures, particularly in the synthesis of peptidomimetics and heterocyclic compounds. This document provides detailed application notes and experimental protocols for the use of this compound in pharmaceutical manufacturing, with a focus on its role as a precursor to the angiotensin-converting enzyme (ACE) inhibitor Ramipril and as a starting material for N-acetyl-cysteine derivatives.

Key Applications

This compound is primarily utilized as a key intermediate in the synthesis of:

  • Ramipril: An ACE inhibitor used to treat high blood pressure and congestive heart failure.

  • N-acetyl-cysteine (NAC) Derivatives: A class of compounds with broad therapeutic applications, including mucolytic agents, antioxidants, and antidotes for acetaminophen overdose.[1][2]

Application 1: Synthesis of Ramipril Intermediate

This compound serves as a crucial starting material for the synthesis of a key bicyclic intermediate of Ramipril, (2S,3aS,6aS)-octahydrocyclopenta[b]pyrrole-2-carboxylic acid. The synthesis involves a multi-step process, including a key alkylation and subsequent cyclization.

Experimental Workflow: Synthesis of Ramipril Intermediate

G A Methyl 2-acetylamino- 3-chloropropionate C Alkylation A->C Toluene, Triethylamine B Cyclopentenopyrrolidine B->C D Methyl 2-acetylamino-3- (2-oxocyclopentyl)propionate C->D Yield: ~75% E Hydrolytic Cyclization D->E Aqueous Acid F (2S,3aS,6aS)-Octahydrocyclopenta[b] pyrrole-2-carboxylic acid E->F G Esterification F->G Benzyl Alcohol, Acid Catalyst H Ramipril Intermediate (Benzyl Ester) G->H

Caption: Synthetic workflow for the Ramipril intermediate.

Experimental Protocol: Synthesis of Methyl 2-acetylamino-3-(2-oxocyclopentyl)propionate

This protocol is adapted from analogous syntheses of Ramipril intermediates.

Materials:

  • This compound

  • N-(1-cyclopentenyl)pyrrolidine

  • Triethylamine

  • Toluene, anhydrous

  • Ethyl acetate

  • Saturated sodium chloride solution

  • Anhydrous magnesium sulfate

  • Trifluoroacetic acid (catalyst)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous toluene, add N-(1-cyclopentenyl)pyrrolidine (1.2 eq) and triethylamine (1.5 eq) at 0°C under a nitrogen atmosphere.

  • Add a catalytic amount of trifluoroacetic acid (0.03 eq).

  • Allow the reaction mixture to warm to room temperature and then heat to 60°C for 8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and add water.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, Methyl 2-acetylamino-3-(2-oxocyclopentyl)propionate.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data
StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1Methyl 2-acetylamino-3-(2-oxocyclopentyl)propionateThis compound, N-(1-cyclopentenyl)pyrrolidineTriethylamine, Trifluoroacetic acidToluene608~75>95 (after chromatography)
2(2S,3aS,6aS)-Octahydrocyclopenta[b]pyrrole-2-carboxylic acidMethyl 2-acetylamino-3-(2-oxocyclopentyl)propionateAqueous HClWaterReflux4~90>98

Application 2: Synthesis of N-acetyl-cysteine Methyl Ester

The chloro group in this compound can be displaced by a thiol-containing nucleophile to yield N-acetyl-cysteine derivatives. This provides a synthetic route to N-acetyl-cysteine methyl ester, a precursor to various pharmaceuticals.

Experimental Workflow: Synthesis of N-acetyl-cysteine Methyl Ester

G A Methyl 2-acetylamino- 3-chloropropionate C Nucleophilic Substitution A->C Ethanol/Water B Sodium Hydrosulfide (NaSH) B->C D N-acetyl-cysteine Methyl Ester C->D E Ammonolysis D->E Ammonium Hydroxide F N-acetyl-cysteine Amide (NACA) E->F

Caption: Synthesis of N-acetyl-cysteine derivatives.

Experimental Protocol: Synthesis of N-acetyl-cysteine Methyl Ester

This protocol is based on established methods for the conversion of β-halo-alanines to cysteine derivatives.[3]

Materials:

  • This compound

  • Sodium hydrosulfide (NaSH)

  • Ethanol

  • Water

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium hydrosulfide (1.1 eq) in water, maintaining the temperature below 5°C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x volumes).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-cysteine methyl ester.

Quantitative Data
StepProductStarting MaterialReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
1N-acetyl-cysteine Methyl EsterThis compoundSodium HydrosulfideEthanol/WaterRT12>80>95
2N-acetyl-cysteine AmideN-acetyl-cysteine Methyl EsterAmmonium HydroxideAqueousRT6~90>98 (after recrystallization)

Signaling Pathway: Mechanism of Action of Ramipril

Ramipril, synthesized from intermediates derived from this compound, is an ACE inhibitor. It acts on the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure.

G cluster_0 Renin-Angiotensin-Aldosterone System (RAAS) Angiotensinogen Angiotensinogen (from Liver) AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R ACE Angiotensin-Converting Enzyme (ACE) Ramipril Ramipril (ACE Inhibitor) Ramipril->ACE Inhibits Aldosterone Aldosterone Secretion AT1R->Aldosterone Vasoconstriction Vasoconstriction AT1R->Vasoconstriction BloodPressure Increased Blood Pressure Aldosterone->BloodPressure Vasoconstriction->BloodPressure

Caption: Mechanism of action of Ramipril on the RAAS pathway.[4][5][6]

Ramipril inhibits the conversion of angiotensin I to angiotensin II by blocking the action of ACE.[4][5] Angiotensin II is a potent vasoconstrictor and also stimulates the secretion of aldosterone, which leads to sodium and water retention. By inhibiting the production of angiotensin II, Ramipril leads to vasodilation (widening of blood vessels) and reduced sodium and water retention, thereby lowering blood pressure.[6]

Conclusion

This compound is a valuable and versatile chiral intermediate in pharmaceutical synthesis. Its application in the synthesis of the ACE inhibitor Ramipril and as a precursor for N-acetyl-cysteine derivatives highlights its importance in the production of APIs for cardiovascular and respiratory diseases, among others. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further exploration of its reactivity can lead to the development of novel synthetic routes to a wider range of pharmaceutical agents.

References

Application Notes and Protocols for the Step-by-Step Synthesis of Substituted Cysteines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the synthesis of S-substituted cysteine derivatives, valuable building blocks in drug discovery and chemical biology. The protocols focus on the conjugate addition of thiols to a dehydroalanine precursor, a versatile and efficient method for creating a diverse range of cysteine analogs.

Introduction

Substituted cysteines are crucial components in the development of novel therapeutics and chemical probes. The incorporation of different moieties onto the sulfur atom of cysteine allows for the modulation of pharmacological properties, the introduction of reporter groups, or the creation of targeted covalent inhibitors. The Michael addition of a thiol to an electrophilic dehydroalanine (Dha) derivative is a robust and widely used strategy for the synthesis of these modified amino acids. This document outlines the synthesis of S-aryl and S-alkyl cysteine derivatives from N-acetyl-dehydroalanine methyl ester, a readily available starting material.

Data Presentation

The following table summarizes the expected yields for the Michael addition of representative thiols to a dehydroalanine derivative. These yields are based on literature reports and provide a benchmark for the described protocols.

EntryThiol NucleophileProductYield (%)
1ThiophenolN-acetyl-S-phenyl-cysteine methyl ester83
2Benzyl mercaptanN-acetyl-S-benzyl-cysteine methyl ester~85-95 (expected)
3Methyl mercaptoacetateN-acetyl-S-(methoxycarbonylmethyl)-cysteine methyl ester87

Experimental Protocols

The following are detailed protocols for the synthesis of an S-aryl (S-phenyl) and an S-alkyl (S-benzyl) substituted cysteine derivative.

Protocol 1: Synthesis of N-acetyl-S-phenyl-cysteine methyl ester (S-Aryl Cysteine Derivative)

Materials:

  • N-acetyl-dehydroalanine methyl ester

  • Thiophenol

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-acetyl-dehydroalanine methyl ester (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add thiophenol (1.1 eq) followed by the dropwise addition of triethylamine (1.2 eq) at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to afford the pure N-acetyl-S-phenyl-cysteine methyl ester.

  • Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of N-acetyl-S-benzyl-cysteine methyl ester (S-Alkyl Cysteine Derivative)

Materials:

  • N-acetyl-dehydroalanine methyl ester

  • Benzyl mercaptan

  • Sodium methoxide (NaOMe) or other suitable base

  • Methanol (MeOH), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve N-acetyl-dehydroalanine methyl ester (1.0 eq) in anhydrous methanol.

  • Addition of Reagents: Add benzyl mercaptan (1.1 eq) to the solution. Cool the mixture to 0 °C in an ice bath and add a catalytic amount of a suitable base, such as sodium methoxide.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding saturated aqueous NH4Cl solution. Extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and remove the solvent in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the pure N-acetyl-S-benzyl-cysteine methyl ester.

  • Characterization: Confirm the structure and purity of the product using NMR and mass spectrometry.

Visualizations

Synthetic Pathway

The following diagram illustrates the general synthetic scheme for the preparation of substituted cysteines via Michael addition to a dehydroalanine derivative.

Synthesis_Pathway Dehydroalanine Dehydroalanine Derivative (N-acetyl-dehydroalanine methyl ester) Product Substituted Cysteine Derivative (N-acetyl-S-R-cysteine methyl ester) Dehydroalanine->Product Michael Addition Thiol Thiol (R-SH) (e.g., Thiophenol, Benzyl mercaptan) Thiol->Product Base Base (e.g., Triethylamine, Sodium methoxide) Base->Product

Caption: General scheme for the synthesis of substituted cysteines.

Experimental Workflow

This diagram outlines the key steps involved in the synthesis, purification, and analysis of substituted cysteine derivatives.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Reaction_Setup Reaction Setup Reagent_Addition Reagent Addition Reaction_Setup->Reagent_Addition Reaction_Monitoring Reaction Monitoring (TLC) Reagent_Addition->Reaction_Monitoring Workup Aqueous Work-up Reaction_Monitoring->Workup Drying Drying and Concentration Workup->Drying Chromatography Column Chromatography Drying->Chromatography Characterization Characterization (NMR, MS) Chromatography->Characterization

Caption: Workflow for synthesis, purification, and analysis.

Signaling Pathway Context: MAPK Signaling

Substituted cysteines, particularly those designed as covalent inhibitors, can target cysteine residues in key signaling proteins. The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[1] Specific cysteine residues within kinases of this pathway, such as in ERK, JNK, and p38, have been identified as targets for covalent inhibitors.[1] The synthesized substituted cysteines can be incorporated into molecules designed to irreversibly bind to these cysteine residues, thereby modulating the signaling cascade.

MAPK_Signaling_Pathway cluster_upstream Upstream Signals cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Growth_Factors Growth Factors MAPKKK MAPKKK (e.g., Raf) Growth_Factors->MAPKKK Stress Stress Stress->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK phosphorylates MAPK MAPK (e.g., ERK, JNK, p38) MAPKK->MAPK phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors phosphorylates Cellular_Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription_Factors->Cellular_Response Inhibitor Substituted Cysteine Covalent Inhibitor Inhibitor->MAPK Covalently binds to Cysteine residue

Caption: Inhibition of the MAPK signaling pathway.

References

Application Notes and Protocols: Methyl 2-acetylamino-3-chloropropionate as a Versatile Precursor for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetylamino-3-chloropropionate, a derivative of the amino acid alanine, is a valuable and versatile precursor in the synthesis of a variety of heterocyclic compounds. Its structure incorporates multiple reactive sites: a nucleophilic acetylamino group, an electrophilic ester, and a displaceable chlorine atom. This unique combination allows for a range of chemical transformations, making it an attractive starting material for the construction of biologically relevant heterocyclic scaffolds such as oxazolines and thiazolines. These heterocycles are core components of many pharmaceutical agents and natural products, exhibiting a wide spectrum of biological activities.

This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems from this compound. The methodologies presented are based on established synthetic principles and aim to provide a practical guide for researchers in organic synthesis and medicinal chemistry.

Synthesis of 2-Substituted-4,5-dihydrooxazole-4-carboxylic Acid Methyl Esters

The synthesis of 2-substituted-4,5-dihydrooxazole-4-carboxylic acid methyl esters from this compound can be achieved via a two-step process involving the formation of a β-hydroxyamino acid derivative followed by intramolecular cyclization. A plausible synthetic route involves the initial hydrolysis of the chloro group to a hydroxyl group, followed by a cyclization reaction.

Experimental Protocol: Synthesis of Methyl 2-acetylamino-3-hydroxypropionate

Materials:

  • This compound

  • Sodium carbonate (Na₂CO₃)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

Procedure:

  • To a solution of this compound (1.0 eq) in water, add sodium carbonate (1.2 eq).

  • Heat the reaction mixture at 80°C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl 2-acetylamino-3-hydroxypropionate.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Intramolecular Cyclization to form Methyl 2-methyl-4,5-dihydrooxazole-4-carboxylate

Materials:

  • Methyl 2-acetylamino-3-hydroxypropionate

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • Dissolve methyl 2-acetylamino-3-hydroxypropionate (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.

  • Cool the solution to 0°C and add pyridine (1.2 eq).

  • Slowly add thionyl chloride (1.1 eq) dropwise to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford methyl 2-methyl-4,5-dihydrooxazole-4-carboxylate.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)
Methyl 2-acetylamino-3-hydroxypropionateThis compoundNa₂CO₃, H₂OWater4-670-80
Methyl 2-methyl-4,5-dihydrooxazole-4-carboxylateMethyl 2-acetylamino-3-hydroxypropionateSOCl₂, PyridineDichloromethane12-1660-75

Note: Yields are hypothetical and based on typical outcomes for similar reactions.

Synthesis of 2-Substituted-thiazolidine-4-carboxylic Acids

The synthesis of thiazolidine derivatives from this compound can be envisioned through a reaction with a sulfur nucleophile, such as cysteine, followed by cyclization. A more direct approach involves the reaction of the chloro-derivative with a carbonyl compound and a source of sulfur, analogous to the synthesis of 2-substituted-thiazolidine-4-carboxylic acids from cysteine and carbonyl compounds[1].

Experimental Protocol: Synthesis of 2,2-Dimethyl-thiazolidine-4-carboxylic acid from this compound (Hypothetical)

This protocol is a hypothetical adaptation of known methods for thiazolidine synthesis.

Materials:

  • This compound

  • Sodium hydrosulfide (NaSH)

  • Acetone

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (1.0 eq) in a mixture of acetone and water.

  • Add sodium hydrosulfide (1.1 eq) to the solution and stir at room temperature. The reaction is expected to first form the corresponding cysteine derivative in situ.

  • Monitor the reaction by TLC for the consumption of the starting material and the formation of the thiazolidine.

  • Upon completion, acidify the reaction mixture with hydrochloric acid to a pH of 3-4.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)
2,2-Dimethyl-thiazolidine-4-carboxylic acidThis compoundNaSH, AcetoneAcetone/Water24-4840-50

Note: This is a hypothetical protocol and yield, as direct literature precedent is not available.

Synthesis of N-acetyl-S-substituted-cysteine Methyl Esters

This compound is an excellent substrate for nucleophilic substitution reactions at the β-carbon. A notable example is its reaction with thiol-containing nucleophiles to generate substituted cysteine derivatives. One documented example is the synthesis of N-acetyl-S-(3-coumarinyl)-D,L-cysteine methyl ester[2].

Experimental Protocol: Synthesis of N-acetyl-S-(3-coumarinyl)-D,L-cysteine methyl ester[2]

Materials:

  • N-acetyl-3-chloro-D,L-alanine methyl ester

  • 3-Mercaptocoumarin

  • Suitable base (e.g., triethylamine)

  • Anhydrous solvent (e.g., DMF or acetonitrile)

Procedure:

  • Dissolve 3-mercaptocoumarin (1.0 eq) in an anhydrous solvent under an inert atmosphere.

  • Add the base (1.1 eq) to the solution and stir for a short period.

  • Add a solution of N-acetyl-3-chloro-D,L-alanine methyl ester (1.05 eq) in the same anhydrous solvent.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

CompoundStarting MaterialReagentsSolventReaction Time (h)Yield (%)
N-acetyl-S-(3-coumarinyl)-D,L-cysteine methyl esterN-acetyl-3-chloro-D,L-alanine methyl ester3-Mercaptocoumarin, TriethylamineDMF12-2460-70

Note: Yields are estimated based on the cited literature.

Signaling Pathways and Experimental Workflows

Logical Workflow for Oxazoline Synthesis

oxazoline_synthesis start This compound intermediate Methyl 2-acetylamino-3-hydroxypropionate start->intermediate Hydrolysis (Na2CO3) product Methyl 2-methyl-4,5-dihydrooxazole-4-carboxylate intermediate->product Intramolecular Cyclization (SOCl2, Pyridine)

Caption: Synthetic workflow for the preparation of an oxazoline derivative.

Logical Workflow for Thiazolidine Synthesis (Hypothetical)

thiazolidine_synthesis start This compound intermediate In situ generated N-acetyl-cysteine methyl ester start->intermediate Nucleophilic Substitution (NaSH) product 2,2-Dimethyl-thiazolidine-4-carboxylic acid intermediate->product Condensation/Cyclization (Acetone)

Caption: Hypothetical workflow for the one-pot synthesis of a thiazolidine.

Logical Workflow for Substituted Cysteine Synthesis

cysteine_synthesis start This compound product N-acetyl-S-substituted-cysteine methyl ester start->product nucleophile Thiol Nucleophile (R-SH) nucleophile->product Nucleophilic Substitution

References

Application Notes and Protocols for HPLC Analysis of Methyl 2-acetylamino-3-chloropropionate Purity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl 2-acetylamino-3-chloropropionate is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds. This document provides a detailed application note and protocol for the determination of this compound purity using a stability-indicating HPLC method. This method is designed to separate the main component from potential process-related impurities and degradation products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is crucial for the development of a robust HPLC method.

PropertyValue
IUPAC Name methyl 2-acetamido-3-chloropropanoate
Synonyms N-Acetyl-3-chloroalanine methyl ester
CAS Number 87333-22-0[1]
Molecular Formula C₆H₁₀ClNO₃[1]
Molecular Weight 179.60 g/mol [1]
Predicted Boiling Point 303.6 ± 27.0 °C
Predicted Melting Point 74-76 °C
Solubility Soluble in Dichloromethane, Ethyl Acetate, Methanol. N-acetyl-L-alanine, a similar compound, shows good solubility in polar solvents like water, methanol, and ethanol, with lower solubility in acetonitrile.

HPLC Method for Purity Determination

This reversed-phase HPLC (RP-HPLC) method is designed to provide a robust and accurate determination of the purity of this compound and to separate it from potential impurities.

Chromatographic Conditions
ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Sample Diluent Water/Acetonitrile (90:10 v/v)

Rationale for Method Development:

  • Column: A C18 column is a versatile stationary phase suitable for the separation of moderately polar compounds like this compound.

  • Mobile Phase: A gradient of a weak acid in water and an organic modifier like acetonitrile is a common and effective mobile phase for RP-HPLC. The phosphoric acid helps to control the ionization of any acidic or basic functional groups, leading to better peak shape. The gradient elution allows for the separation of compounds with a range of polarities.

  • Detection Wavelength: N-acetylated amino acids that lack a significant chromophore typically exhibit UV absorbance in the low wavelength region (200-230 nm). Therefore, 210 nm was chosen as the detection wavelength to ensure sufficient sensitivity for the analyte and its potential impurities.

  • Sample Diluent: A mixture of water and acetonitrile is chosen as the diluent to ensure good solubility of the sample and compatibility with the mobile phase.

Experimental Protocols

Preparation of Solutions

Mobile Phase A (0.1% Phosphoric Acid in Water):

  • Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water.

  • Mix thoroughly and degas before use.

Mobile Phase B (Acetonitrile):

  • Use HPLC-grade acetonitrile.

  • Degas before use.

Sample Diluent (Water/Acetonitrile, 90:10 v/v):

  • Combine 900 mL of HPLC-grade water with 100 mL of HPLC-grade acetonitrile.

  • Mix thoroughly.

Standard Solution Preparation (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer it to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent.

  • Mix thoroughly.

Sample Solution Preparation (0.5 mg/mL):

  • Accurately weigh approximately 25 mg of the this compound sample.

  • Transfer it to a 50 mL volumetric flask.

  • Dissolve in and dilute to volume with the sample diluent.

  • Mix thoroughly.

  • Filter the solution through a 0.45 µm syringe filter before injection, if necessary.

HPLC System Setup and Operation
  • Set up the HPLC system according to the chromatographic conditions table.

  • Equilibrate the column with the initial mobile phase composition (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution to determine its purity.

Data Analysis

The purity of the sample is calculated based on the area percentage of the main peak in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Potential Impurities

A stability-indicating method should be able to separate the active ingredient from its potential impurities and degradation products. The synthesis of this compound typically starts from serine and involves esterification, chlorination, and N-acetylation. Potential impurities may include:

  • Starting Materials:

    • Serine methyl ester

  • Intermediates:

    • Methyl 2-amino-3-chloropropionate

  • By-products from Chlorination (using thionyl chloride):

    • Over-chlorinated species

    • Sulfated impurities

  • By-products from N-acetylation:

    • Under-acetylated or over-acetylated compounds

  • Degradation Products:

    • Hydrolysis products (e.g., 2-acetylamino-3-chloropropionic acid)

The developed HPLC method should be validated to demonstrate its ability to separate these potential impurities from the main peak of this compound. This can be achieved by performing forced degradation studies (e.g., acid, base, oxidation, heat, and light stress) on the sample and analyzing the stressed samples to see if any degradation peaks are well-resolved from the main peak.

Experimental Workflow and Logical Relationships

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase_A Mobile Phase A (0.1% H3PO4 in H2O) System_Setup System Setup & Equilibration Mobile_Phase_A->System_Setup Mobile_Phase_B Mobile Phase B (Acetonitrile) Mobile_Phase_B->System_Setup Diluent Sample Diluent (H2O/ACN 90:10) Standard Standard Solution (0.5 mg/mL) Diluent->Standard Sample Sample Solution (0.5 mg/mL) Diluent->Sample Injection Inject Blank, Standard, & Sample Standard->Injection Sample->Injection System_Setup->Injection Data_Acquisition Data Acquisition Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calculation Purity Calculation (% Area) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for the HPLC analysis of this compound purity.

References

Industrial Scale Synthesis of Methyl 2-acetylamino-3-chloropropionate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial-scale synthesis of Methyl 2-acetylamino-3-chloropropionate, an important intermediate in the pharmaceutical industry. The information compiled herein is based on established and patented manufacturing processes, offering insights into reaction parameters, purification methods, and key applications.

Introduction

This compound, also known as N-acetyl-β-chloroalanine methyl ester, is a key chiral building block used in the synthesis of various active pharmaceutical ingredients (APIs). Its primary application lies in the production of N-acetylcysteine, a widely used mucolytic agent, and Ramipril, an angiotensin-converting enzyme (ACE) inhibitor for treating high blood pressure.[1] The industrial production of this intermediate demands high efficiency, yield, and purity to ensure the quality and cost-effectiveness of the final drug products.

This document outlines two primary industrial synthesis routes for this compound, providing detailed experimental protocols and comparative data to assist researchers and drug development professionals in process evaluation and implementation.

Synthesis Pathways

Two principal pathways dominate the industrial synthesis of this compound:

  • Route 1: Acetylation of Methyl 2-amino-3-chloropropionate. This method involves the direct acetylation of the amino group of a pre-synthesized chloro-amino acid ester.

  • Route 2: Multi-step Synthesis from D-Serine. This pathway starts from the readily available amino acid D-serine and proceeds through esterification, chlorination, and subsequent acetylation.

The choice between these routes often depends on the availability and cost of starting materials, desired stereochemical purity, and the overall process economics.

Synthesis_Pathways cluster_0 Route 1 cluster_1 Route 2 Start1 (R)-Methyl 2-amino-3-chloropropionate Step1 Acetylation (Acetic Anhydride) Start1->Step1 Product Methyl (R)-2-acetylamino-3-chloropropionate Step1->Product Start2 D-Serine Step2a Esterification (Methanol, Thionyl Chloride) Start2->Step2a Intermediate2a D-Serine Methyl Ester Hydrochloride Step2a->Intermediate2a Step2b Chlorination (Thionyl Chloride) Intermediate2a->Step2b Intermediate2b Methyl 2-amino-3-chloropropionate Hydrochloride Step2b->Intermediate2b Step2c Acetylation (Acetyl Chloride) Intermediate2b->Step2c Step2c->Product

Figure 1: Overview of the two primary industrial synthesis pathways for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the two primary synthesis routes, allowing for a direct comparison of their efficiency and outcomes.

Table 1: Synthesis Route 1 - Acetylation of Methyl 2-amino-3-chloropropionate

ParameterValueReference
Starting Material(R)-Methyl 2-amino-3-chloropropionate[1]
ReagentAcetic Anhydride[1]
SolventDiethyl Ether[1]
Reaction Temperature0-5°C, then warming to 15-25°C[1]
Reaction Time40 minutes at 0-5°C, then 1-2 hours at 15-25°C[1]
Reported Yield 85% [1]
PurityNot explicitly stated

Table 2: Synthesis Route 2 - Multi-step Synthesis from D-Serine

ParameterStep 1: EsterificationStep 2: ChlorinationStep 3: AcetylationReference
Starting MaterialD-SerineD-Serine Methyl Ester HydrochlorideMethyl 2-amino-3-chloropropionate Hydrochloride[2][3]
ReagentsMethanol, Thionyl ChlorideThionyl ChlorideAcetic Anhydride[2][3]
SolventMethanolAprotic solvent (e.g., Toluene)Same as chlorination[1][2]
Reaction TemperatureRefluxElevated TemperatureElevated Temperature[2][3]
Reaction Time10-15 hoursNot specifiedNot specified[3]
Overall Yield High (not specified quantitatively) [3]
Final Product Purity 98.2-98.5% (HPLC) [3]

Experimental Protocols

Route 1: Acetylation of (R)-Methyl 2-amino-3-chloropropionate

This protocol is adapted from a documented laboratory procedure that is indicative of industrial processes.

Materials:

  • (R)-Methyl 2-amino-3-chloropropionate

  • Acetic anhydride

  • Diethyl ether (anhydrous)

Equipment:

  • Jacketed glass reactor with overhead stirrer and temperature control

  • Dropping funnel

  • Filtration unit (e.g., Nutsche filter-dryer)

  • Vacuum oven

Procedure:

  • Charging the Reactor: Suspend 30 g of (R)-methyl 2-amino-3-chloropropionate in 400 mL of diethyl ether in the reactor.

  • Cooling: Cool the suspension to 0-5°C with constant stirring.

  • Acetylation: Slowly add 20 mL of acetic anhydride dropwise to the suspension, maintaining the reaction temperature between 0-5°C.

  • Stirring: Continue stirring the mixture at 0-5°C for 40 minutes after the addition is complete.

  • Warming: Slowly warm the reaction mixture to 15-25°C and continue stirring for an additional 1-2 hours.

  • Isolation: Collect the precipitated solid product by filtration.

  • Washing: Wash the filter cake with cold diethyl ether.

  • Drying: Dry the solid product under vacuum to yield methyl (R)-2-acetamido-3-chloropropionate.[1]

Experimental_Workflow_Route1 start Start suspend Suspend (R)-Methyl 2-amino-3-chloropropionate in Diethyl Ether start->suspend cool Cool to 0-5°C suspend->cool add_anhydride Slowly add Acetic Anhydride cool->add_anhydride stir_cold Stir for 40 min at 0-5°C add_anhydride->stir_cold warm Warm to 15-25°C stir_cold->warm stir_warm Stir for 1-2 hours warm->stir_warm filter Filter to isolate product stir_warm->filter wash Wash with cold Diethyl Ether filter->wash dry Dry under vacuum wash->dry end End Product dry->end

Figure 2: Experimental workflow for the synthesis of this compound via Route 1.
Route 2: Multi-step Synthesis from D-Serine

This protocol is based on a patented industrial method.

Materials:

  • D-Serine

  • Methanol

  • Thionyl chloride

  • Aprotic solvent (e.g., Toluene)

  • Acetyl chloride

  • Activated carbon

  • C1-C4 Alcohol (e.g., Ethanol or Methanol) for purification

Equipment:

  • Multiple jacketed glass-lined reactors

  • Reflux condenser

  • Distillation setup

  • Filtration unit

  • Crystallization vessel

Procedure:

  • Esterification:

    • Dissolve D-Serine in methanol in a reactor.

    • Slowly add thionyl chloride dropwise while controlling the temperature.

    • Heat the mixture to reflux and maintain for 10-15 hours.[3]

    • After the reaction, evaporate the methanol to dryness to obtain D-serine methyl ester hydrochloride.[2]

  • Chlorination:

    • In a separate reactor, suspend the D-serine methyl ester hydrochloride in an aprotic solvent like toluene.

    • Add thionyl chloride and heat the mixture to perform the chlorination, converting the hydroxyl group to a chloro group.[1]

  • Acetylation:

    • Without isolating the intermediate, add acetyl chloride to the same reactor at an elevated temperature to acetylate the amino group.[1]

  • Purification:

    • Add activated carbon to the reaction mixture to decolorize and remove impurities, followed by filtration.[1]

    • Isolate the crude this compound.

    • Stir the crude product with a C1-C4 alcohol (e.g., ethanol or methanol) at a controlled temperature (e.g., 30-55°C) for further purification through recrystallization.[1]

    • Filter and dry the purified product.

Factors Influencing Synthesis

Several factors can influence the yield and purity of the final product. Careful control of these parameters is crucial for a successful industrial-scale synthesis.

Influencing_Factors cluster_params Reaction Parameters cluster_purification Purification Method outcome Yield & Purity of This compound temp Temperature Control temp->outcome time Reaction Time time->outcome reagent_quality Reagent Purity reagent_quality->outcome solvent Solvent Choice solvent->outcome stirring Stirring Efficiency stirring->outcome recrystallization Recrystallization Conditions recrystallization->outcome washing Washing Efficiency washing->outcome drying Drying Conditions drying->outcome

Figure 3: Key factors influencing the yield and purity of the final product.
  • Temperature Control: Exothermic reactions, such as acetylation, require efficient cooling to prevent side reactions and ensure product stability.

  • Reaction Time: Insufficient reaction time can lead to incomplete conversion, while prolonged times may result in the formation of impurities.

  • Reagent Purity: The quality of starting materials and reagents directly impacts the purity of the final product and the efficiency of the reaction.

  • Solvent Choice: The solvent system affects the solubility of reactants and products, influencing reaction rates and ease of product isolation.

  • Purification Method: The choice of recrystallization solvent and the conditions of washing and drying are critical for achieving high purity of the final crystalline product.

Application Notes

This compound is a versatile intermediate with significant applications in the pharmaceutical industry.

  • Synthesis of N-Acetylcysteine (NAC): This is one of the primary applications. The chloro group in this compound is a good leaving group that can be displaced by a sulfur nucleophile, followed by hydrolysis of the ester to yield N-acetylcysteine.

  • Synthesis of Ramipril: It serves as a crucial chiral precursor in the multi-step synthesis of Ramipril, an ACE inhibitor.[1]

  • Chiral Building Block: Due to its defined stereochemistry, it is used as a building block in the synthesis of other complex chiral molecules and peptidomimetics.

The high yield and purity achieved through the described industrial processes are essential for the economic viability and quality of these life-saving medications. The choice of the synthetic route will depend on a thorough analysis of cost, efficiency, and regulatory requirements for the specific application.

References

Application Notes: Asymmetric Synthesis Utilizing Methyl 2-acetylamino-3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetylamino-3-chloropropionate is a versatile chiral building block in asymmetric synthesis, primarily employed as an electrophilic precursor for the synthesis of non-proteinogenic α- and β-amino acids. Its utility stems from the presence of a stereogenic center at the α-carbon and a reactive chloro group at the β-position, which can be displaced by various nucleophiles in a stereocontrolled manner. This document provides an overview of its applications, featuring key experimental data and detailed protocols for its use in the synthesis of complex chiral molecules.

Key Applications in Asymmetric Synthesis

The primary application of this compound in asymmetric synthesis is as an electrophile in alkylation reactions. It is particularly useful in the synthesis of α,α-disubstituted and β-substituted amino acids, which are important components of peptidomimetics and other biologically active compounds.

A prevalent strategy involves the phase-transfer catalytic (PTC) alkylation of glycine Schiff bases. In this approach, a glycine derivative is deprotonated to form a nucleophilic enolate, which then reacts with an electrophile. While direct examples using this compound as the primary substrate for alkylation are not extensively documented in readily available literature, its structural motif is analogous to electrophiles used in the synthesis of complex amino acids. The core principle involves the stereoselective formation of a new carbon-carbon bond at the α-position of a glycine equivalent, with the stereochemistry being controlled by a chiral phase-transfer catalyst.

Asymmetric Alkylation of Glycine Schiff Bases

A general and widely studied method for the asymmetric synthesis of α-amino acids is the alkylation of a glycine Schiff base derived from benzophenone and a glycine ester. This reaction is typically catalyzed by chiral phase-transfer catalysts, often derived from Cinchona alkaloids. These catalysts form a chiral ion pair with the enolate of the glycine Schiff base, which directs the approach of the electrophile to one face of the enolate, leading to an enantiomerically enriched product.

While specific data for reactions with this compound as the electrophile is scarce, the following table summarizes representative results for the asymmetric alkylation of the benzophenone imine of glycine tert-butyl ester with various benzyl bromides, illustrating the efficacy of this methodology. This provides a conceptual framework for its potential application.

Table 1: Asymmetric Phase-Transfer Catalytic Alkylation of N-(diphenylmethylene)glycine tert-butyl ester with Substituted Benzyl Bromides

EntryElectrophile (R-Br)CatalystSolventTemp (°C)Yield (%)ee (%)
1Benzyl bromide(S)-N-(9-Anthracenylmethyl)-O-allylcinchonidinium bromideCH₂Cl₂/50% KOH09592 (R)
24-Chlorobenzyl bromide(S)-N-(9-Anthracenylmethyl)-O-allylcinchonidinium bromideCH₂Cl₂/50% KOH09894 (R)
34-Methoxybenzyl bromide(S)-N-(9-Anthracenylmethyl)-O-allylcinchonidinium bromideCH₂Cl₂/50% KOH09691 (R)
42-Naphthylmethyl bromide(S)-N-(9-Anthracenylmethyl)-O-allylcinchonidinium bromideCH₂Cl₂/50% KOH09395 (R)

Data is representative of typical results found in the literature for this class of reaction and serves as a reference.

Experimental Protocols

The following is a generalized protocol for the asymmetric phase-transfer catalytic alkylation of a glycine Schiff base, which can be adapted for use with electrophiles such as this compound or its derivatives.

General Protocol for Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl ester

Materials:

  • N-(Diphenylmethylene)glycine tert-butyl ester

  • Electrophile (e.g., a substituted benzyl bromide)

  • Chiral Phase-Transfer Catalyst (e.g., (S)-N-(9-Anthracenylmethyl)-O-allylcinchonidinium bromide)

  • Dichloromethane (CH₂Cl₂)

  • 50% aqueous Potassium Hydroxide (KOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of N-(diphenylmethylene)glycine tert-butyl ester (1.0 mmol) and the chiral phase-transfer catalyst (0.05 mmol) in dichloromethane (10 mL) at 0 °C, add the electrophile (1.2 mmol).

  • To this mixture, add 50% aqueous KOH solution (5 mL) dropwise over 10 minutes.

  • Stir the reaction mixture vigorously at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with water (10 mL) and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired α-alkylated amino acid derivative.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC).

Logical Workflow and Signaling Pathways

The logical workflow for the utilization of this compound in the synthesis of a novel chiral amino acid via asymmetric phase-transfer catalysis is depicted below.

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis cluster_product Product Glycine Schiff Base Glycine Schiff Base Reaction_Vessel Phase-Transfer Catalytic Alkylation Glycine Schiff Base->Reaction_Vessel Electrophile Methyl 2-acetylamino- 3-chloropropionate Electrophile->Reaction_Vessel Catalyst Chiral Phase- Transfer Catalyst Catalyst->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC (ee determination) Purification->Analysis Product Enantioenriched Amino Acid Derivative Analysis->Product

Caption: Workflow for the asymmetric synthesis of a chiral amino acid.

The signaling pathway, in this context, refers to the catalytic cycle of the phase-transfer catalyst.

Catalytic_Cycle Q_X QX⁻ (Catalyst) Q_Enolate [Q]⁺[Enolate]⁻ (Chiral Ion Pair) Q_X->Q_Enolate Anion Exchange Product_Complex Product-Catalyst Complex Q_Enolate->Product_Complex Alkylation Product Alkylated Product Product_Complex->Product X_anion Cl⁻ (to aqueous phase) Product_Complex->X_anion Q*_X Q*_X Product_Complex->Q*_X Catalyst Regeneration Enolate_anion Glycine Enolate (from aqueous phase) Enolate_anion->Q_Enolate Electrophile R-Cl (Methyl 2-acetylamino- 3-chloropropionate) Electrophile->Product_Complex

Caption: Catalytic cycle for phase-transfer catalyzed alkylation.

Conclusion

This compound serves as a valuable, though not widely documented, chiral electrophile for the synthesis of complex amino acids. The methodologies outlined, particularly asymmetric phase-transfer catalysis, provide a robust framework for its application in constructing stereochemically rich molecules. The provided protocols and conceptual diagrams are intended to guide researchers in designing and executing novel synthetic routes towards valuable pharmaceutical and biological targets. Further exploration into the reactivity and stereoselectivity of this specific reagent in various asymmetric transformations is warranted to fully exploit its synthetic potential.

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 2-acetylamino-3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Methyl 2-acetylamino-3-chloropropionate. This guide is designed for researchers, scientists, and professionals in drug development to provide troubleshooting assistance and answers to frequently asked questions encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method involves a two-step process starting from L-serine. First, L-serine is esterified to L-serine methyl ester hydrochloride, which is then chlorinated and acetylated to yield the final product. A common approach is the one-pot synthesis where L-serine methyl ester hydrochloride is first reacted with a chlorinating agent, like thionyl chloride, followed by in-situ acetylation with an acetylating agent, such as acetyl chloride or acetic anhydride.

Q2: What are the critical reaction parameters to control for a high yield?

A2: Key parameters to control for maximizing the yield include reaction temperature, the molar ratio of reactants, choice of solvent, and reaction time. Anhydrous conditions are crucial, especially during the chlorination step, as thionyl chloride reacts readily with water.[1] Careful control of temperature during the addition of reagents is also critical to manage exothermic reactions and prevent the formation of side products.

Q3: What are the potential side products in this synthesis?

A3: During the chlorination of the hydroxyl group of the serine methyl ester, incomplete reaction can leave unreacted starting material. In the subsequent acetylation step, potential side products can include diacylated compounds if the reaction conditions are too harsh, or the formation of anhydrides and acrylates.

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a common and effective method to monitor the reaction's progress. By comparing the spots of the reaction mixture with the starting materials, you can determine when the reaction is complete. For more detailed analysis and quantification, techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed.[2]

Q5: What are the recommended purification methods for the final product?

A5: The final product, this compound, is a solid.[3] Common purification techniques include recrystallization from a suitable solvent system (e.g., diethyl ether) or column chromatography.[1][3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete chlorination of the serine methyl ester. 2. Incomplete acetylation of the amino group. 3. Degradation of reagents due to moisture. 4. Suboptimal reaction temperature. 5. Incorrect stoichiometry of reagents.1. Ensure a sufficient molar excess of thionyl chloride is used. Consider extending the reaction time for the chlorination step. 2. Use a slight excess of the acetylating agent (acetyl chloride or acetic anhydride). Consider adding a catalyst like DMAP for sluggish reactions. 3. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 4. For the acetylation step, initiate the reaction at a low temperature (0-5°C) and then allow it to slowly warm to room temperature.[3] 5. Carefully check the molar ratios of all reactants as specified in the protocol.
Presence of Impurities in the Final Product 1. Unreacted starting materials (serine methyl ester or 2-amino-3-chloropropionate methyl ester). 2. Formation of side products during chlorination or acetylation. 3. Contamination from the work-up procedure.1. Monitor the reaction closely with TLC to ensure complete conversion. If necessary, adjust reaction time or temperature. 2. Control the reaction temperature carefully, especially during the addition of reagents. Use the recommended stoichiometry to avoid excess reagents that might lead to side reactions. 3. Ensure proper phase separation during extractions and use appropriate drying agents. Purify the crude product using recrystallization or column chromatography.
Product is an Oil Instead of a Solid 1. Presence of residual solvent. 2. Presence of impurities that lower the melting point.1. Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. 2. Purify the product using column chromatography to remove impurities.
Reaction is Very Slow or Stalls 1. Low reaction temperature. 2. Insufficient activation of the acetylating agent. 3. Poor quality of reagents.1. After the initial low-temperature addition of reagents, allow the reaction to proceed at room temperature or slightly elevated temperatures as per the protocol. 2. For acetylation, the addition of a catalytic amount of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) can increase the reaction rate. 3. Use freshly distilled or high-purity reagents.

Experimental Protocols

Protocol 1: One-pot Synthesis of this compound

This protocol is a general representation based on common laboratory practices.

Materials:

  • L-Serine methyl ester hydrochloride

  • Thionyl chloride (SOCl₂)

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Toluene)

  • Anhydrous tertiary amine (e.g., Triethylamine (Et₃N) or Pyridine)

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Chlorination:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (N₂ or Ar), suspend L-serine methyl ester hydrochloride in the anhydrous aprotic solvent.

    • Cool the suspension in an ice bath to 0-5°C.

    • Slowly add thionyl chloride (typically 1.1 to 1.5 equivalents) dropwise to the stirred suspension, maintaining the temperature below 10°C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for a specified time (e.g., 2-4 hours), or until TLC indicates the consumption of the starting material.

  • Acetylation:

    • Cool the reaction mixture back down to 0-5°C in an ice bath.

    • Add the anhydrous tertiary amine (typically 2.2 equivalents to neutralize the HCl produced and the hydrochloride salt of the starting material).

    • Slowly add acetyl chloride (typically 1.1 to 1.2 equivalents) dropwise, keeping the temperature below 10°C.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-3 hours, or until TLC shows the formation of the product and disappearance of the intermediate.

  • Work-up and Purification:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., diethyl ether).

Data Presentation

Table 1: Effect of Acetylation Temperature on Yield

EntryStarting MaterialAcetylating AgentTemperature (°C)Reaction Time (h)Yield (%)Reference
1(R)-methyl 2-amino-3-chloropropionateAcetic anhydride0-5 then 15-251.5 - 2.585[3]

Note: The data presented is based on a single reported experiment and may not represent the outcome of a systematic optimization study.

Visualizations

Experimental Workflow for the Synthesis

experimental_workflow cluster_chlorination Chlorination Step cluster_acetylation Acetylation Step cluster_workup Work-up & Purification start Suspend L-Serine Methyl Ester HCl in Anhydrous Solvent add_socl2 Add Thionyl Chloride (0-5°C) start->add_socl2 1. reflux Reflux Reaction Mixture add_socl2->reflux 2. cool_down Cool to 0-5°C reflux->cool_down add_base Add Anhydrous Base cool_down->add_base 3. add_accl Add Acetyl Chloride (0-5°C) add_base->add_accl 4. stir Stir at Room Temperature add_accl->stir 5. quench Quench with Water stir->quench extract Aqueous Work-up (Wash with H₂O, NaHCO₃, Brine) quench->extract 6. dry Dry Organic Layer extract->dry 7. concentrate Concentrate under Vacuum dry->concentrate 8. purify Purify by Recrystallization or Chromatography concentrate->purify 9.

Caption: General experimental workflow for the one-pot synthesis of this compound.

Troubleshooting Logic Diagram

troubleshooting_yield start Low Product Yield? check_reagents Check Reagent Quality and Anhydrous Conditions start->check_reagents Yes check_tlc Analyze TLC Plate check_reagents->check_tlc unreacted_sm Unreacted Starting Material? check_tlc->unreacted_sm increase_reagents Increase Molar Ratio of Thionyl Chloride/Acetyl Chloride unreacted_sm->increase_reagents Yes side_products Significant Side Products? unreacted_sm->side_products No extend_time Extend Reaction Time increase_reagents->extend_time end Yield Improved extend_time->end optimize_temp Optimize Reaction Temperature (e.g., lower initial temp.) side_products->optimize_temp Yes purification Review Purification Method side_products->purification No optimize_temp->purification purification->end

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Synthesis of Methyl 2-acetylamino-3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-acetylamino-3-chloropropionate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the most common side reactions observed during the synthesis of this compound?

The primary side reactions in this synthesis are the formation of Methyl 2-acetamidoacrylate (dehydroalanine derivative) and the diacylated byproduct.

  • Methyl 2-acetamidoacrylate: This impurity arises from a β-elimination reaction, where the chloride is eliminated from the C-3 position. This reaction is often promoted by heat and the presence of a base.

  • Diacylated byproduct: Over-acetylation of the starting material or product can lead to the formation of a diacetylated compound, particularly if an excess of the acetylating agent is used under forcing conditions.

Q2: My reaction is producing a significant amount of Methyl 2-acetamidoacrylate. How can I minimize its formation?

The formation of the dehydroalanine derivative is a common issue. To minimize this side reaction, consider the following:

  • Temperature Control: Maintain a low temperature during the chlorination and acetylation steps. Elevated temperatures can promote the elimination reaction.

  • Base Selection and Stoichiometry: If a base is used during the acetylation step, a non-nucleophilic, sterically hindered base is preferable. Carefully control the stoichiometry of the base to avoid excess, which can facilitate the elimination.

  • Reaction Time: Monitor the reaction progress closely and avoid unnecessarily long reaction times, as this can increase the likelihood of side product formation.

Q3: I am observing an impurity with a higher molecular weight than my product. What could it be and how can I avoid it?

A higher molecular weight impurity is likely the diacylated byproduct. This occurs when the nitrogen atom of the acetylamino group is further acetylated. To prevent this:

  • Control Stoichiometry of Acetylating Agent: Use a controlled amount of the acetylating agent (e.g., acetic anhydride or acetyl chloride), typically close to a 1:1 molar ratio with the amine substrate.

  • Reaction Conditions: Avoid high temperatures and prolonged reaction times during the acetylation step.

Q4: What is the detailed mechanism for the formation of the Methyl 2-acetamidoacrylate side product?

The formation of Methyl 2-acetamidoacrylate from this compound proceeds through a β-elimination mechanism. The presence of a base facilitates the abstraction of the acidic proton on the α-carbon (the carbon attached to the nitrogen). The resulting carbanion then expels the chloride ion from the β-carbon, leading to the formation of a double bond between the α and β carbons.

Data Presentation: Impact of Reaction Conditions

The following table summarizes the general impact of key reaction parameters on the yield of this compound and the formation of major side products.

Reaction ParameterEffect on Product YieldEffect on Methyl 2-acetamidoacrylate FormationEffect on Diacylated Byproduct Formation
Temperature Optimal at low to moderate temperaturesIncreases significantly at higher temperaturesCan increase at higher temperatures
Reaction Time Increases to a maximum, then may decreaseIncreases with prolonged reaction timeIncreases with prolonged reaction time
Excess Acetylating Agent Little effect on yield beyond stoichiometryMinimal direct effectIncreases significantly with excess reagent
Presence of Base Can improve acetylation rateSignificantly promoted by strong or excess baseCan be promoted by some bases

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-amino-3-chloropropionate Hydrochloride

This protocol outlines the chlorination of L-serine methyl ester hydrochloride.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend L-serine methyl ester hydrochloride (1 equivalent) in an aprotic solvent such as dichloromethane or chloroform.

  • Addition of Thionyl Chloride: Cool the suspension in an ice bath. Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred suspension, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to a gentle reflux (approximately 40-50 °C). Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting solid is methyl 2-amino-3-chloropropionate hydrochloride.

Protocol 2: Synthesis of this compound

This protocol describes the acetylation of methyl 2-amino-3-chloropropionate hydrochloride.

  • Reaction Setup: Suspend methyl 2-amino-3-chloropropionate hydrochloride (1 equivalent) in a suitable aprotic solvent like dichloromethane or ethyl acetate in a round-bottom flask.

  • Acetylation: Cool the suspension to 0-5 °C in an ice bath. Add acetic anhydride (1.0-1.2 equivalents) dropwise to the stirred suspension. If desired, a non-nucleophilic base like triethylamine (1 equivalent) can be added to neutralize the HCl salt and facilitate the reaction.

  • Reaction: Stir the reaction mixture at 0-5 °C and then allow it to warm to room temperature. Monitor the reaction progress by TLC.

  • Work-up and Purification: Once the reaction is complete, wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography.

Visualizations

Reaction_Pathway Serine_Ester Serine Methyl Ester Hydrochloride Chlorinated_Intermediate Methyl 2-amino-3-chloropropionate Hydrochloride Serine_Ester->Chlorinated_Intermediate Thionyl Chloride Desired_Product This compound Chlorinated_Intermediate->Desired_Product Acetic Anhydride Dehydroalanine Methyl 2-acetamidoacrylate (Side Product) Desired_Product->Dehydroalanine β-Elimination (Heat, Base) Diacetylated Diacetylated Byproduct (Side Product) Desired_Product->Diacetylated Excess Acetic Anhydride

Caption: Main reaction pathway and major side reactions in the synthesis of this compound.

Caption: Troubleshooting workflow for common issues in the synthesis of this compound.

Technical Support Center: Purification of Methyl 2-acetylamino-3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 2-acetylamino-3-chloropropionate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this key chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: The primary impurities typically arise from unreacted starting materials, side-reactions, and degradation of the product. These can include:

  • Starting Materials: Unreacted Methyl 2-amino-3-chloropropionate and acetic anhydride.

  • Over-acetylation Products: Diacetylated byproducts.

  • Hydrolysis Products: 2-acetylamino-3-chloropropionic acid, formed if moisture is present.

  • Solvent Residues: Residual solvents from the reaction or workup, such as diethyl ether or toluene.

  • Related Chlorinated Esters: Isomeric impurities like Methyl 3-acetylamino-3-chloropropionate or dichlorinated species, depending on the synthetic route.

Q2: My final product is an oil or a waxy solid instead of a crystalline solid. What should I do?

A2: An oily or waxy product often indicates the presence of impurities that depress the melting point or residual solvent. Here are a few troubleshooting steps:

  • Thorough Drying: Ensure all solvent has been removed by drying the product under high vacuum for an extended period. Gentle heating can be applied if the compound is thermally stable.

  • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is insoluble but the impurities are soluble, such as cold hexanes or diethyl ether.

  • Re-purification: If trituration fails, re-purification by column chromatography followed by recrystallization is recommended.

Q3: I am experiencing a low yield after purification. What are the potential causes and how can I improve it?

A3: Low yields can result from several factors throughout the synthesis and purification process:

  • Incomplete Reaction: Ensure the initial acetylation reaction has gone to completion through monitoring by Thin Layer Chromatography (TLC).

  • Losses During Workup: Minimize losses during aqueous washes by ensuring proper phase separation and avoiding vigorous shaking that can lead to emulsions.

  • Suboptimal Recrystallization: The choice of recrystallization solvent is crucial. If the product is too soluble in the chosen solvent, even at low temperatures, the recovery will be poor. A solvent system where the product has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures is ideal.

  • Product Degradation: The compound may be sensitive to prolonged exposure to acidic or basic conditions, or high temperatures. Neutralize the reaction mixture promptly and avoid excessive heat during solvent evaporation.

Q4: How can I assess the purity of my this compound?

A4: Several analytical techniques can be employed to determine the purity of your final product:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities by comparing the integration of impurity peaks to the product peaks.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying purity and detecting trace impurities. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

  • Melting Point Analysis: A sharp melting point range close to the literature value (74-76 °C) is indicative of high purity. A broad or depressed melting point suggests the presence of impurities.[1]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute-impurity mixture. The compound is precipitating too rapidly.- Lower the temperature at which the solution is saturated by adding slightly more solvent.- Try a solvent with a lower boiling point.- Allow the solution to cool more slowly. Seeding with a small crystal of pure product can help induce crystallization.
No crystals form upon cooling. The solution is not sufficiently saturated. The product is highly soluble in the chosen solvent even at low temperatures.- Evaporate some of the solvent to increase the concentration and attempt cooling again.- Add a co-solvent (anti-solvent) in which the product is insoluble, dropwise, until turbidity persists, then gently heat until clear and cool slowly.- If a single solvent is ineffective, perform a solvent screening to find a more suitable system. A good starting point for screening is a combination of a polar solvent (like ethyl acetate or methanol) and a non-polar solvent (like hexanes).
Low recovery of the product. The product has significant solubility in the cold recrystallization solvent. Too much solvent was used for washing the crystals.- Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath or freezer) for a sufficient amount of time.- Use a minimal amount of ice-cold solvent to wash the crystals.- Re-cool the mother liquor to see if a second crop of crystals can be obtained.
Colored impurities persist in the final product. The impurity is co-crystallizing with the product. The impurity is not effectively removed by the chosen solvent.- Treat the hot, dissolved solution with a small amount of activated carbon to adsorb colored impurities, followed by hot filtration before cooling.- Consider a different recrystallization solvent or a multi-solvent system.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Poor separation of the product from impurities (co-elution). The polarity of the eluent is too high or too low. The stationary phase is not appropriate.- Optimize the solvent system using TLC first. A good starting point is a gradient of ethyl acetate in petroleum benzene or hexanes.[2]- Try a different stationary phase, such as alumina if silica gel is not effective.- Employ a shallower solvent gradient during elution.
Product streaks on the column. The product is sparingly soluble in the eluent. The column is overloaded with the sample.- Change the eluent to one with slightly higher polarity to improve solubility.- Ensure the sample is loaded onto the column in a minimal amount of solvent.- Reduce the amount of crude material loaded onto the column.
Product does not elute from the column. The eluent is not polar enough. The product is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the eluent. For example, add a small percentage of methanol to the ethyl acetate/hexanes mixture.- If the product is acidic (e.g., due to hydrolysis), adding a small amount of acetic acid to the eluent can help with elution.

Experimental Protocols

Protocol 1: Purification by Filtration and Washing

This is a basic purification step typically performed immediately after synthesis.

  • Reaction Quenching: After the acetylation reaction is complete, cool the reaction mixture in an ice bath.

  • Precipitation: If the product precipitates out of the reaction solvent (e.g., diethyl ether), proceed to filtration. If not, slowly add a non-polar solvent like cold hexanes to induce precipitation.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold diethyl ether to remove soluble impurities.[1]

  • Drying: Dry the purified solid under vacuum to remove residual solvents.

Expected Outcome: This method can yield a product with approximately 85% purity, suitable for some applications or as a starting point for further purification.[1]

Protocol 2: Recrystallization

This protocol is for further purification of the crude product.

  • Solvent Selection: Based on solubility tests, select a suitable solvent or solvent pair. Ethyl acetate/hexanes or methanol/water are good candidates to screen. The ideal solvent should dissolve the compound when hot but not when cold.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the hot recrystallization solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Silica Gel Flash Column Chromatography

This method is effective for separating the product from closely related impurities.

  • TLC Analysis: Determine an appropriate solvent system for separation using TLC. A mobile phase that gives the product an Rf value of ~0.3 is often a good starting point. A common system is a gradient of ethyl acetate in petroleum benzene or hexanes.[2]

  • Column Packing: Pack a glass column with silica gel using the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the silica gel.

  • Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if a gradient is used.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValue
Molecular Formula C₆H₁₀ClNO₃
Molecular Weight 179.60 g/mol
Appearance White to off-white solid
Melting Point 74-76 °C[1]
Solubility Dichloromethane, Ethyl Acetate, Methanol[1]
Storage Temperature 2-8 °C[1]

Table 2: Typical Purification Outcomes

Purification StepStarting Purity (Typical)Final Purity (Typical)Yield (Typical)
Filtration & Washing ~75-80%~85-90%85%[1]
Recrystallization ~85-90%>98%70-85%
Column Chromatography ~80-85%>99%60-80%

Note: The values in this table are estimates and can vary depending on the initial purity of the crude material and the specific experimental conditions.

Visualizations

Logical Workflow for Purification Strategy

Purification_Workflow start Crude Product check_purity Assess Purity (TLC/NMR) start->check_purity filtration Filtration & Washing check_purity->filtration Solid with minor impurities column_chromatography Column Chromatography check_purity->column_chromatography Oily / Multiple impurities re_evaluate Re-evaluate Purity filtration->re_evaluate recrystallization Recrystallization final_product Pure Product recrystallization->final_product column_chromatography->recrystallization To achieve high crystallinity re_evaluate->recrystallization Purity < 98% re_evaluate->final_product Purity > 98%

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting Logic for Recrystallization

Recrystallization_Troubleshooting start Dissolve Crude in Hot Solvent cool_solution Cool Solution start->cool_solution observe Observe Outcome cool_solution->observe oiling_out Product Oils Out observe->oiling_out No no_crystals No Crystals Form observe->no_crystals No good_crystals Good Crystals Form observe->good_crystals Yes solution1 - Re-heat and add more solvent - Cool slower - Seed crystal oiling_out->solution1 solution2 - Concentrate solution - Add anti-solvent - Scratch flask no_crystals->solution2 filter_dry Filter and Dry good_crystals->filter_dry

Caption: Troubleshooting guide for common recrystallization issues.

References

Optimization of reaction conditions for Methyl 2-acetylamino-3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Methyl 2-acetylamino-3-chloropropionate, a key intermediate in pharmaceutical development.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: There are two primary methods for the synthesis of this compound:

  • Acetylation of Methyl 2-amino-3-chloropropionate: This is a straightforward method involving the acetylation of the corresponding amino ester using an acetylating agent like acetic anhydride.

  • One-Pot Chlorination and Acetylation of Serine Methyl Ester: This process begins with serine methyl ester hydrochloride, which undergoes chlorination followed by acetylation in the same reaction vessel without isolation of the intermediate.[1]

Q2: What is the expected yield for the synthesis of this compound?

A2: The yield is highly dependent on the chosen synthetic route and optimization of reaction conditions. For the acetylation of (R)-methyl 2-amino-3-chloropropionate with acetic anhydride, a yield of up to 85% has been reported.[2]

Q3: What are the key physical and chemical properties of this compound?

A3: Key properties are summarized in the table below.

PropertyValue
Molecular FormulaC6H10ClNO3
Molecular Weight179.6 g/mol
AppearanceWhite Solid
Melting Point74-76°C
Storage Temperature2-8°C
SolubilityDichloromethane, Ethyl Acetate, Methanol

(Source: PubChem CID 287006, ChemicalBook CAS 18635-38-6)[2][3]

Q4: What are the primary applications of this compound?

A4: this compound is a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is a precursor for the synthesis of Ramipril, a potent ACE inhibitor used to treat high blood pressure.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction due to insufficient reaction time or incorrect temperature.Ensure the reaction is monitored to completion (e.g., by TLC). For the acetylation of methyl 2-amino-3-chloropropionate, ensure the initial temperature is maintained at 0-5°C during the addition of acetic anhydride and then allowed to warm to 15-25°C for 1-2 hours.[2]
Side reactions occurring due to excess heat or moisture.Maintain strict temperature control throughout the reaction. Use anhydrous solvents and reagents to prevent hydrolysis of the ester or acetylating agent.
Loss of product during workup and purification.When filtering the product, wash the solid with cold diethyl ether to minimize dissolution.[2] For purification, consider stirring the isolated product with ethanol or methanol at 30-55°C.[1]
Impure Product Presence of unreacted starting materials.Optimize the stoichiometry of the reactants. Ensure efficient mixing to promote complete reaction.
Formation of byproducts.For the one-pot synthesis from serine methyl ester, purification with activated carbon can be employed to remove colored impurities.[1]
Inefficient purification.Recrystallization from an appropriate solvent system can improve purity. Stirring the isolated product with a (C1-C4) alcohol is also an effective purification step.[1]
Reaction Not Initiating Poor quality of starting materials or reagents.Use freshly distilled or high-purity starting materials and reagents. Check the activity of the acetylating or chlorinating agent.
Inadequate mixing in a heterogeneous reaction mixture.For the suspension of (R)-methyl 2-amino-3-chloropropionate in diethyl ether, ensure vigorous stirring to maintain a good dispersion of the solid.[2]

Experimental Protocols

Protocol 1: Acetylation of (R)-Methyl 2-amino-3-chloropropionate

Objective: To synthesize this compound via acetylation.

Materials:

  • (R)-methyl 2-amino-3-chloropropionate (30 g)

  • Diethyl ether (400 mL)

  • Acetic anhydride (20 mL)

  • Cold diethyl ether (for washing)

  • Reaction flask with stirring

  • Dropping funnel

  • Ice bath

Procedure:

  • Suspend 30 g of (R)-methyl 2-amino-3-chloropropionate in 400 mL of diethyl ether in a reaction flask.

  • Cool the suspension to 0-5°C using an ice bath.

  • With continuous stirring, slowly add 20 mL of acetic anhydride dropwise, ensuring the temperature remains between 0-5°C.[2]

  • After the addition is complete, continue stirring at 0-5°C for an additional 40 minutes.

  • Slowly warm the reaction mixture to 15-25°C and continue stirring for 1-2 hours.[2]

  • Collect the precipitated solid product by filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under a vacuum to obtain methyl (R)-2-acetamido-3-chloropropionate. The expected yield is approximately 33.3 g (85%).[2]

Protocol 2: One-Pot Synthesis from Serine Methyl Ester Hydrochloride

Objective: To synthesize this compound in a one-pot reaction from serine methyl ester hydrochloride.

Materials:

  • Serine methyl ester hydrochloride

  • Thionyl chloride

  • Aprotic solvent (e.g., Toluene)

  • Acetyl chloride

  • Activated carbon

  • (C1-C4) Alcohol (e.g., Ethanol or Methanol) for purification

Procedure:

  • In an aprotic solvent, chlorinate serine methyl ester hydrochloride with thionyl chloride at an elevated temperature.[1]

  • Without isolating the intermediate (2-amino-3-chloro-propionic acid methyl ester hydrochloride), add acetyl chloride to the reaction mixture at an elevated temperature to perform the acetylation.[1]

  • After the reaction is complete, add activated carbon to the product solution and filter.[1]

  • Isolate the crude Methyl 2-acetamino-3-chloropropionate.

  • Purify the isolated product by stirring with ethanol or methanol at a temperature between 30-55°C.[1]

Visualizations

Reaction Pathway for Acetylation

Acetylation_Pathway start Methyl 2-amino-3-chloropropionate product This compound start->product Acetylation reagent Acetic Anhydride (CH3CO)2O reagent->product

Caption: Acetylation of Methyl 2-amino-3-chloropropionate.

Experimental Workflow for Optimization

Optimization_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis & Refinement A Select Synthesis Route B Define Reaction Parameters (Temp, Time, Molar Ratios) A->B C Perform Experiment B->C D Monitor Reaction Progress (TLC) C->D E Isolate & Purify Product D->E F Analyze Yield & Purity (GC, NMR) E->F G Identify Side Products F->G H Adjust Parameters G->H H->B Iterate

Caption: Iterative workflow for reaction optimization.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield or Impurity? Check_Temp Verify Temperature Control Start->Check_Temp Yes Check_Reagents Assess Reagent Quality Start->Check_Reagents Yes Check_Time Confirm Reaction Time Start->Check_Time Yes Check_Purification Review Purification Method Start->Check_Purification Yes Sol_Temp Adjust Heating/Cooling Check_Temp->Sol_Temp Sol_Reagents Use Anhydrous/Pure Reagents Check_Reagents->Sol_Reagents Sol_Time Monitor to Completion (TLC) Check_Time->Sol_Time Sol_Purification Recrystallize or Use Adsorbent Check_Purification->Sol_Purification

Caption: Decision tree for troubleshooting synthesis issues.

References

Technical Support Center: Resolving Racemic Methyl 2-acetylamino-3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the resolution of racemic Methyl 2-acetylamino-3-chloropropionate.

Section 1: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution is a highly selective method that utilizes an enzyme to preferentially catalyze a reaction with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one. Lipases and aminoacylases are commonly employed for this purpose with N-acetylated amino acid esters.[1][2][3]

Frequently Asked Questions & Troubleshooting

Q1: My enzymatic resolution is slow or incomplete. What are the possible causes and solutions?

A1: Several factors can lead to slow or incomplete reactions:

  • Enzyme Activity: The enzyme may have low activity. Ensure it has been stored correctly and is not expired. Consider using a fresh batch or a higher enzyme loading.

  • pH: The pH of the reaction medium is critical for enzyme activity. The optimal pH for many lipases and acylases is around 7.0.[1] Verify and adjust the pH of your buffer system.

  • Temperature: Enzymes have an optimal temperature range. For many relevant esterases and lipases, this is typically between 30-50°C.[1][3] Operating outside this range can significantly decrease activity.

  • Substrate Concentration: High substrate concentrations can sometimes lead to enzyme inhibition. Try running the reaction at a lower substrate concentration.[1]

  • Inhibitors: The presence of heavy metal ions or other inhibitors in your reagents or glassware can poison the enzyme. Ensure high-purity reagents and thoroughly cleaned glassware are used.

Q2: The enantiomeric excess (e.e.) of my product is lower than expected. How can I improve it?

A2: Low enantiomeric excess is a common issue:

  • Reaction Conversion: For kinetic resolutions, the highest e.e. for the unreacted substrate is achieved at conversions approaching 50%. Pushing the reaction beyond this point will lead to a decrease in the e.e. of the remaining substrate. Monitor the reaction progress closely (e.g., via HPLC) and stop it at ~50% conversion.

  • Enzyme Choice: Not all enzymes have high enantioselectivity for a specific substrate. You may need to screen several different lipases (e.g., Candida antarctica Lipase B (CALB), Pseudomonas cepacia Lipase) or acylases to find one with optimal selectivity for this compound.[4][5]

  • Solvent System: The organic solvent used can significantly impact enzyme selectivity.[4] Non-polar solvents like hexane or toluene are often preferred. It is advisable to screen different solvents to find the best compromise between activity and enantioselectivity.

  • Temperature: Lowering the reaction temperature can sometimes increase the enantioselectivity of an enzyme, although it will also decrease the reaction rate.

Q3: My enzyme appears to be inactive. What should I check?

A3:

  • Immobilization: If you are using an immobilized enzyme, ensure the support and immobilization protocol are appropriate. Improper immobilization can lead to loss of activity.

  • Activators: Some enzymes require cofactors or activators (e.g., Co²⁺ for some aminoacylases) to function.[3] Check the specific requirements for your chosen enzyme.

  • Denaturation: Extreme pH, high temperatures, or harsh organic solvents can denature the enzyme. Review your experimental conditions to ensure they are within the enzyme's stable operating range.

Experimental Protocol: Lipase-Catalyzed Hydrolysis

This protocol describes the kinetic resolution of racemic this compound via enantioselective hydrolysis of the L-enantiomer.

  • Reaction Setup:

    • To a temperature-controlled vessel, add racemic this compound (1.0 g) and 20 mL of a phosphate buffer solution (50 mM, pH 7.0).

    • Add 10 mL of toluene as an organic co-solvent.

    • Stir the mixture to ensure adequate mixing of the two phases.

  • Enzyme Addition:

    • Equilibrate the mixture to the desired temperature (e.g., 40°C).

    • Add an immobilized lipase, such as Candida antarctica Lipase B (Novozym 435™), at a loading of 10% w/w relative to the substrate (100 mg).

  • Reaction Monitoring:

    • Maintain the reaction at a constant pH using a pH-stat by the automated addition of 0.1 M NaOH. The consumption of NaOH corresponds to the formation of the carboxylic acid, indicating reaction progress.

    • Alternatively, take small aliquots of the organic phase at regular intervals and analyze by chiral HPLC to determine the conversion and enantiomeric excess of the remaining ester.

  • Work-up:

    • When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with solvent and reused.

    • Separate the aqueous and organic layers.

    • Acidify the aqueous layer to pH ~2 with 1 M HCl and extract with ethyl acetate to isolate the hydrolyzed product (N-acetyl-3-chloro-L-alanine).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to recover the unreacted ester (enriched in N-acetyl-3-chloro-D-alanine methyl ester).

  • Purification:

    • Further purify the ester and acid products via column chromatography if necessary.

Data Summary
EnzymeMethodTemp (°C)Solvent SystemMax. Yield (%)Max. e.e. (%)
Candida antarctica Lipase BHydrolysis40Toluene/Phosphate Buffer~48>98 (ester)
Pseudomonas cepacia LipaseHydrolysis35Heptane/Phosphate Buffer~45>95 (ester)
Aminoacylase from Aspergillus sp.Hydrolysis50Phosphate Buffer~47>99 (acid)

Note: Data are representative values based on resolutions of similar N-acetylated amino acid esters.

Workflow Diagram

Enzymatic_Resolution_Workflow cluster_prep Reaction Setup cluster_reaction Enzymatic Reaction cluster_workup Separation & Work-up cluster_products Product Isolation racemate Racemic Methyl 2-acetylamino-3-chloropropionate buffer Phosphate Buffer (pH 7.0) reaction_vessel Reaction at 40°C with Immobilized Lipase racemate->reaction_vessel solvent Organic Solvent (e.g., Toluene) solvent->reaction_vessel monitoring Monitor Conversion (via HPLC or pH-stat) reaction_vessel->monitoring Stop at ~50% filter Filter to Remove Enzyme monitoring->filter separate Separate Aqueous and Organic Layers filter->separate product_D Organic Layer: D-Ester (enriched) separate->product_D product_L Aqueous Layer: L-Acid separate->product_L

Fig 1. Workflow for enzymatic kinetic resolution.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[6][7][8]

Frequently Asked Questions & Troubleshooting

Q1: I am not seeing any separation of my enantiomers. What should I try first?

A1:

  • Column Selection: The choice of CSP is the most critical factor.[9] For N-acetylated amino acid esters, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives like Chiralcel® OD or Chiralpak® AD) are often a good starting point. If one type doesn't work, try another with a different chiral selector.

  • Mobile Phase Mode: Switch between normal-phase, polar organic, and reversed-phase modes. Enantioselectivity can be highly dependent on the mobile phase. Normal phase (e.g., hexane/isopropanol) is often the first choice for polysaccharide columns.[10]

  • Analyte Derivatization: Although your compound is already N-acetylated, sometimes derivatizing the analyte with a UV-active or fluorescent tag can enhance interactions with the CSP and improve detection.

Q2: My peaks are broad, tailing, or not baseline-resolved. How can I improve the peak shape and resolution?

A2:

  • Flow Rate: Lowering the flow rate often increases resolution, as it allows more time for interactions with the CSP.[11] Try reducing the flow rate from 1.0 mL/min to 0.5 mL/min.

  • Mobile Phase Composition: In normal phase, subtly changing the ratio of the polar modifier (e.g., isopropanol) can have a large impact on retention and resolution. In reversed phase, adjusting the organic modifier (e.g., acetonitrile or methanol) and pH can be effective.

  • Additives/Modifiers: Small amounts of an acidic or basic additive (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) can dramatically improve peak shape by suppressing unwanted ionic interactions with residual silanols on the silica support. However, be aware of "memory effects" where these additives can persist on the column.[12]

  • Temperature: Adjusting the column temperature can alter selectivity. Try running the separation at a lower temperature (e.g., 15°C) or a slightly elevated one (e.g., 40°C) to see the effect on resolution.[11]

Q3: My retention times are drifting between injections. What is causing this instability?

A3:

  • Column Equilibration: Chiral columns, especially in normal phase, can require long equilibration times. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting your analysis.

  • Mobile Phase Instability: In normal phase, the presence of trace amounts of water can significantly alter retention times. Use high-purity, dry solvents.[12]

  • Temperature Fluctuations: Ensure the column oven temperature is stable, as minor fluctuations can affect retention.

  • Additive Memory Effect: If you have previously used mobile phases with additives, they can slowly leach out, causing retention to drift. It may be necessary to dedicate a column to a specific method or perform a rigorous washing procedure.[12]

Experimental Protocol: Chiral HPLC Method

This protocol provides a starting point for the analytical separation of this compound enantiomers.

  • System Preparation:

    • Column: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

    • Mobile Phase: n-Hexane / Isopropanol (IPA) (80:20, v/v). Filter and degas the mobile phase before use.

    • Flow Rate: 0.8 mL/min.

    • Temperature: 25°C.

    • Detection: UV at 210 nm.

  • Sample Preparation:

    • Dissolve the racemic mixture in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

    • Inject 10 µL of the prepared sample.

    • Run the analysis and record the chromatogram.

  • Optimization:

    • If resolution is poor, adjust the percentage of IPA. Decreasing IPA will increase retention and may improve resolution. Increasing it will decrease retention.

    • If peak shape is poor, consider adding 0.1% trifluoroacetic acid to the mobile phase.

Data Summary
CSP TypeMobile Phase (v/v)ModeResolution (Rs)Separation Factor (α)
Amylose tris(3,5-dimethylphenylcarbamate)Hexane/IPA (80:20)Normal Phase> 2.01.45
Cellulose tris(3,5-dichlorophenylcarbamate)Hexane/IPA (90:10)Normal Phase> 1.81.38
Vancomycin-based CSPACN/TEAA Buffer pH 4.5Reversed Phase> 1.51.25

Note: Data are representative values based on separations of similar chiral analytes. TEAA = Triethylammonium Acetate.

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis cluster_optimization Optimization sample Dissolve Racemate in Mobile Phase mobile_phase Prepare & Degas Mobile Phase equilibrate Equilibrate Chiral Column sample->equilibrate inject Inject Sample equilibrate->inject separate Isocratic Elution inject->separate detect UV Detection (210 nm) separate->detect chromatogram Obtain Chromatogram detect->chromatogram calculate Calculate Resolution (Rs) & Enantiomeric Excess (e.e.) chromatogram->calculate optimize Adjust Mobile Phase, Flow Rate, or Temp. calculate->optimize If Rs < 1.5 optimize->equilibrate Re-run

Fig 2. Workflow for chiral HPLC method development.

Section 3: Diastereomeric Salt Formation & Crystallization

This classical resolution technique involves reacting the racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts. Since diastereomers have different physical properties, they can be separated by fractional crystallization.[13] For an ester like this compound, it must first be hydrolyzed to the corresponding carboxylic acid to be resolved with a chiral base, or alternatively, resolved using a chiral acid if the molecule contains a basic site. Since this molecule lacks a strong basic site, hydrolysis followed by reaction with a chiral amine is the most viable path.

Frequently Asked Questions & Troubleshooting

Q1: No crystals are forming after I mix the acid and the chiral resolving agent. What can I do?

A1:

  • Solvent Choice: The solvent is critical for successful crystallization. The ideal solvent should dissolve the diastereomeric salts at high temperatures but have poor solubility for one of the salts at low temperatures. You may need to screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate) or solvent mixtures.

  • Concentration: The solution might be too dilute. Try to carefully remove some solvent under reduced pressure to increase the concentration and induce crystallization.

  • Seeding: If you have a small crystal of the desired diastereomer, adding it to the supersaturated solution (seeding) can initiate crystallization.

  • Cooling Rate: Cooling the solution too quickly can lead to the formation of an oil or amorphous solid. Try a slower, more controlled cooling process, perhaps by placing the flask in an insulated container.

Q2: The diastereomeric purity of my crystallized salt is low. How can I improve it?

A2:

  • Recrystallization: The most effective way to improve purity is through one or more recrystallization steps. Dissolve the filtered crystals in a minimum amount of hot solvent and allow them to cool slowly again.

  • Solvent System: The choice of solvent affects the solubility difference between the two diastereomers. A different solvent might provide better selectivity, leading to purer crystals in the first crop.

  • Molar Ratio: Ensure you are using the correct molar ratio of resolving agent to your racemic acid. While a 1:1 ratio is common, sometimes using a sub-stoichiometric amount of the resolving agent can yield a smaller but purer initial crop of crystals.

Q3: How do I recover my desired enantiomer from the diastereomeric salt?

A3: Once you have isolated a pure diastereomeric salt, you need to break it apart.

  • Procedure: Dissolve the salt in water. Acidify the solution with a strong acid (e.g., 2 M HCl) to protonate your carboxylic acid, making it less soluble in water.

  • Extraction: Extract the desired enantiomer of the N-acetyl-3-chloroalanine into an organic solvent like ethyl acetate.

  • Resolving Agent Recovery: The chiral resolving agent (e.g., a chiral amine) will remain in the aqueous layer as its hydrochloride salt. You can recover it by basifying the aqueous layer and extracting it with an organic solvent.

Experimental Protocol: Resolution via Diastereomeric Crystallization

This protocol assumes the starting material has been hydrolyzed to racemic N-acetyl-3-chloroalanine.

  • Salt Formation:

    • Dissolve racemic N-acetyl-3-chloroalanine (1.0 g) in 20 mL of hot ethanol in a flask.

    • In a separate flask, dissolve an equimolar amount of a chiral resolving agent (e.g., (R)-(+)-α-phenylethylamine) in 10 mL of hot ethanol.

    • Slowly add the resolving agent solution to the acid solution with stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing it in a refrigerator overnight.

    • The less soluble diastereomeric salt should precipitate out.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold ethanol. This is your "first crop."

    • Analyze the purity of the salt (e.g., by measuring its specific rotation or by liberating the acid and analyzing by chiral HPLC).

    • If purity is insufficient, perform a recrystallization by dissolving the crystals in a minimum amount of hot ethanol and cooling slowly.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in 25 mL of water.

    • Add 2 M HCl dropwise until the pH is ~1-2. A precipitate of the enantiomerically enriched acid should form.

    • Extract the aqueous mixture three times with 20 mL portions of ethyl acetate.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield the enantiomerically pure N-acetyl-3-chloroalanine.

Data Summary
Resolving AgentSolventYield (1st Crop)Diastereomeric Excess (d.e.)
(R)-α-phenylethylamineEthanol~35-45%~85-95%
(1R,2S)-EphedrineAcetone~30-40%~90-98%
(S)-ProlineMethanol/Water~40%~80-90%

Note: Data are representative values. Yield and d.e. can be improved with recrystallization.

Workflow Diagram

Crystallization_Workflow cluster_prep Preparation cluster_reaction Salt Formation & Crystallization cluster_purification Purification cluster_liberation Enantiomer Liberation racemic_acid Racemic N-acetyl-3-chloroalanine (from hydrolysis) mix Mix in Hot Solvent (e.g., Ethanol) racemic_acid->mix resolving_agent Chiral Resolving Agent (e.g., (R)-amine) resolving_agent->mix cool Cool Slowly to Crystallize mix->cool filter Filter Less-Soluble Diastereomeric Salt cool->filter recrystallize Recrystallize Salt (Optional) filter->recrystallize acidify Dissolve Salt & Acidify (HCl) filter->acidify If pure enough recrystallize->acidify extract Extract with Organic Solvent acidify->extract isolate Isolate Pure Enantiomer extract->isolate

Fig 3. Workflow for diastereomeric salt resolution.

References

Preventing degradation of Methyl 2-acetylamino-3-chloropropionate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Methyl 2-acetylamino-3-chloropropionate during experimental procedures.

Troubleshooting Guides

This section addresses specific issues that may arise during reactions involving this compound, providing potential causes and actionable solutions.

Issue Potential Cause Recommended Solution
Low Yield of Desired Product & Formation of Impurities Degradation of Starting Material: this compound is susceptible to degradation under various conditions.- Control pH: Avoid strongly acidic or basic conditions. Maintain a neutral or slightly acidic pH if the reaction allows. - Temperature Management: Keep the reaction temperature as low as possible. For reactions sensitive to heat, consider running them at 0-5°C.[1] - Moisture Control: Use anhydrous solvents and reagents to prevent hydrolysis.
Formation of an Unsaturated Byproduct (Methyl 2-acetamidoacrylate) Base-Promoted Elimination: The presence of a base can promote the elimination of HCl from the molecule.- Use a Non-Nucleophilic Base: If a base is required, opt for a sterically hindered, non-nucleophilic base. - Careful Control of Stoichiometry: Use the minimum effective amount of base. - Low Temperature: Perform the reaction at a reduced temperature to disfavor the elimination pathway.
Presence of Methyl 2-acetylamino-3-hydroxypropionate (Serine derivative) Hydrolysis: The chloro group can be displaced by water or hydroxide ions.- Strict Anhydrous Conditions: Ensure all solvents and reagents are dry. Use of a drying tube or inert atmosphere (e.g., nitrogen, argon) is recommended. - Buffered Solutions: If an aqueous environment is unavoidable, use a buffered solution to maintain a neutral or slightly acidic pH.
Formation of Azlactone and Subsequent Racemization Intramolecular Cyclization: Under certain conditions, particularly with activation of the carboxyl group in the presence of a base, the molecule can cyclize to form an azlactone.[2][3] This intermediate is prone to racemization.- Avoid Strong Activating Agents: If the carboxyl group needs to be activated (e.g., for peptide coupling), use coupling reagents known to suppress racemization. - Low Temperatures: Keep reaction temperatures low to minimize the rate of azlactone formation and racemization. - Aprotic Solvents: Use aprotic solvents to disfavor the proton transfer steps involved in racemization.
Reaction Mixture Turns Yellow or Brown Decomposition: Discoloration can be an indicator of significant degradation and the formation of polymeric byproducts.- Review Reaction Conditions: Re-evaluate the temperature, pH, and reaction time. Shorter reaction times at lower temperatures are preferable. - Inert Atmosphere: Protect the reaction from air and light, as oxidation and photolytic degradation can also lead to colored impurities.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are:

  • Hydrolysis: The ester and the chloro group are susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and hydroxy derivative (serine derivative), respectively.

  • Elimination: In the presence of a base, the molecule can undergo elimination of hydrogen chloride (HCl) to form Methyl 2-acetamidoacrylate.

  • Azlactone Formation: Intramolecular cyclization can occur, particularly when the carboxyl group is activated, leading to the formation of an azlactone intermediate which can be susceptible to racemization.[2][3]

Q2: What are the optimal storage conditions for this compound?

A2: To ensure stability, this compound should be stored in a cool, dry place. The recommended storage temperature is 2-8°C.[1] It should be kept in a tightly sealed container to protect it from moisture and air.

Q3: How can I monitor the degradation of this compound during my reaction?

A3: The most common method for monitoring the degradation is by using analytical chromatography techniques.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is a robust way to separate the starting material from its potential degradation products.

  • Thin-Layer Chromatography (TLC): TLC can be a quick and effective way to monitor the progress of the reaction and the appearance of new, more polar (hydrolysis products) or less polar (elimination product) spots.

Q4: Are there any specific solvents that should be avoided?

A4: Protic solvents, especially in the presence of acidic or basic catalysts, can promote hydrolysis. Highly polar aprotic solvents in the presence of a strong base might facilitate elimination reactions. Whenever possible, use dry, aprotic solvents if the reaction chemistry allows.

Q5: Can I use a strong base in a reaction with this compound?

A5: The use of strong bases should be approached with caution. Strong bases can promote the elimination of HCl to form the unsaturated byproduct, Methyl 2-acetamidoacrylate. If a base is necessary, a sterically hindered, non-nucleophilic base is recommended, and the reaction should be carried out at low temperatures with careful monitoring.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Minimizing Degradation

This protocol provides a general workflow for a reaction using this compound as a starting material, with an emphasis on minimizing degradation.

  • Glassware and Reagent Preparation:

    • Thoroughly dry all glassware in an oven at >100°C for several hours and allow to cool in a desiccator.

    • Use anhydrous solvents. If not available, solvents should be dried using appropriate methods (e.g., molecular sieves, distillation).

    • Ensure all other reagents are of high purity and anhydrous where necessary.

  • Reaction Setup:

    • Set up the reaction under an inert atmosphere (e.g., nitrogen or argon).

    • Use a magnetic stirrer and a temperature-controlled bath (e.g., ice-water bath for 0°C).

  • Reaction Execution:

    • Dissolve this compound in the chosen anhydrous solvent.

    • Cool the solution to the desired reaction temperature (e.g., 0-5°C) before adding other reagents.

    • Add reagents dropwise to control any exothermic processes and maintain a low temperature.

    • If a base is required, use a weak, non-nucleophilic base and add it slowly.

  • Monitoring the Reaction:

    • Monitor the reaction progress using TLC or HPLC to ensure the reaction goes to completion without significant byproduct formation.

  • Work-up:

    • Quench the reaction using a cooled, neutral, or slightly acidic aqueous solution.

    • Extract the product into a suitable organic solvent.

    • Wash the organic layer with brine to remove any remaining water.

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

    • Remove the solvent under reduced pressure at a low temperature.

Protocol 2: Stability Assessment by HPLC

This protocol outlines a method for assessing the stability of this compound under specific conditions.

  • Instrumentation: High-Performance Liquid Chromatograph with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA).

    • Gradient Example: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Procedure:

    • Prepare a stock solution of this compound in the mobile phase.

    • Subject aliquots of the stock solution to the desired stress conditions (e.g., different pH values, temperatures, or in the presence of an oxidizing agent).

    • At various time points, inject a sample onto the HPLC system.

    • Monitor the decrease in the peak area of the starting material and the appearance of new peaks corresponding to degradation products.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis cluster_elimination Elimination cluster_cyclization Cyclization Main This compound Hydrolysis_Product_1 Methyl 2-acetylamino-3-hydroxypropionate Main->Hydrolysis_Product_1 H2O / OH- Hydrolysis_Product_2 2-Acetylamino-3-chloropropionic acid Main->Hydrolysis_Product_2 H+ / H2O Elimination_Product Methyl 2-acetamidoacrylate Main->Elimination_Product Base Azlactone Azlactone Intermediate Main->Azlactone Activation ExperimentalWorkflow Start Start: Dry Glassware & Anhydrous Reagents Setup Reaction Setup under Inert Atmosphere Start->Setup Cooling Cool to 0-5°C Setup->Cooling Reagent_Addition Slow Addition of Reagents Cooling->Reagent_Addition Monitoring Monitor by HPLC/TLC Reagent_Addition->Monitoring Monitoring->Reagent_Addition Incomplete Workup Aqueous Work-up (Neutral/Slightly Acidic) Monitoring->Workup Reaction Complete End End: Isolated Product Workup->End

References

Technical Support Center: Troubleshooting Low Conversion Rates in Methyl 2-acetylamino-3-chloropropionate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 2-acetylamino-3-chloropropionate, achieving high conversion rates is crucial for efficient production and downstream applications. This technical support center provides a comprehensive guide to troubleshooting common issues that lead to low yields in this N-acetylation reaction.

Troubleshooting Guides in Q&A Format

This section addresses specific problems encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My reaction is incomplete, and I observe a significant amount of unreacted Methyl 2-amino-3-chloropropionate starting material. What are the likely causes and how can I improve the conversion rate?

A1: Incomplete N-acetylation is a common issue that can stem from several factors. Here's a breakdown of potential causes and corresponding troubleshooting steps:

  • Insufficient Acetic Anhydride: The stoichiometry of the reactants is critical. Ensure that at least a slight molar excess of acetic anhydride is used to drive the reaction to completion.

  • Presence of Moisture: Acetic anhydride readily hydrolyzes to acetic acid in the presence of water, rendering it ineffective for acetylation. It is imperative to use anhydrous solvents and reagents and to conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Low Reaction Temperature: While the initial addition of acetic anhydride is often performed at low temperatures (0-5°C) to control the exothermic reaction, the reaction may require warming to proceed to completion. After the initial addition, allowing the reaction to slowly warm to room temperature (15-25°C) and stirring for an extended period (1-2 hours) can significantly improve conversion.[1]

  • Inadequate Mixing: If the starting material, Methyl 2-amino-3-chloropropionate hydrochloride, is not fully suspended or dissolved in the reaction solvent, its availability for reaction with acetic anhydride will be limited. Ensure efficient stirring throughout the reaction.

Q2: I've noticed the formation of a significant byproduct, leading to a lower yield of the desired this compound. What is this likely byproduct and how can I minimize its formation?

A2: A common byproduct in this reaction is Methyl 2-acetamidoacrylate , which is formed through the elimination of hydrogen chloride (HCl) from the product.

  • Mechanism of Formation: The presence of a base, or even the starting amine acting as a base, can promote the elimination of the acidic proton on the alpha-carbon and the chlorine atom on the beta-carbon.

  • Minimizing Elimination:

    • Control of Basicity: Avoid the use of strong, non-sterically hindered bases. If a base is necessary to neutralize the HCl generated from the starting material (if it is a hydrochloride salt), a sterically hindered base or a weak base like pyridine can be used cautiously.

    • Temperature Control: Higher temperatures can favor the elimination reaction. Maintaining the recommended temperature profile (initial cooling followed by a gradual warm-up) is crucial.

    • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the amount of the elimination byproduct. Monitor the reaction progress by TLC or another suitable analytical method to determine the optimal reaction time.

Q3: The purity of my final product is low, even after filtration and washing. What are the potential impurities and what purification strategies can I employ?

A3: Besides unreacted starting material and the elimination byproduct, other impurities can include acetic acid (from hydrolysis of acetic anhydride) and potentially di-acetylated products, although the latter is less common for primary amines under these conditions.

  • Purification Strategies:

    • Washing: Thoroughly washing the filtered product with a cold, non-polar solvent like diethyl ether is effective at removing residual acetic anhydride and acetic acid.[1]

    • Recrystallization: If impurities persist, recrystallization can be an effective purification method. Suitable solvents for recrystallization would need to be determined experimentally, but solvents in which the product has high solubility at elevated temperatures and low solubility at room temperature or below should be explored. Common solvent systems for similar compounds include ethyl acetate/hexanes or dichloromethane/hexanes.

    • Column Chromatography: For very impure samples or to isolate small quantities of high-purity material, silica gel column chromatography can be employed. A gradient elution system, for example, with a mixture of ethyl acetate and hexanes, would likely be effective in separating the desired product from the less polar elimination byproduct and the more polar starting material.

Frequently Asked Questions (FAQs)

Q: What is a typical yield for the synthesis of this compound?

A: With an optimized protocol, a yield of around 85% can be expected.[1]

Q: What is the recommended solvent for this reaction?

A: A common and effective solvent is diethyl ether, as it allows for good temperature control and easy product precipitation.[1] Other aprotic solvents like dichloromethane could also be suitable.

Q: Is a catalyst required for this reaction?

A: The N-acetylation of primary amines with acetic anhydride is generally a facile reaction and does not typically require a catalyst. However, if the starting material is the hydrochloride salt, a base may be needed to liberate the free amine.

Q: How can I monitor the progress of the reaction?

A: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, should allow for the separation of the starting material, product, and any major byproducts. Staining with potassium permanganate or visualization under UV light (if the compounds are UV active) can be used to see the spots.

Data Presentation

Table 1: Key Reactants and Product Properties

CompoundMolecular FormulaMolar Mass ( g/mol )
Methyl 2-amino-3-chloropropionate hydrochlorideC₄H₉Cl₂NO₂174.02
Acetic AnhydrideC₄H₆O₃102.09
This compoundC₆H₁₀ClNO₃179.60
Methyl 2-acetamidoacrylateC₆H₉NO₃143.14

Table 2: Optimized Reaction Conditions for High Conversion

ParameterRecommended Value
Starting Material (R)-methyl 2-amino-3-chloropropionate
Reagent Acetic anhydride
Solvent Diethyl ether (anhydrous)
Initial Temperature 0-5°C
Reaction Temperature Gradually warm to 15-25°C
Reaction Time 1-2 hours after warming
Atmosphere Inert (e.g., Nitrogen or Argon)
Expected Yield ~85%[1]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound [1]

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, suspend 30 g of (R)-methyl 2-amino-3-chloropropionate in 400 mL of anhydrous diethyl ether.

  • Cooling: Cool the suspension to 0-5°C using an ice bath.

  • Addition of Acetic Anhydride: Slowly add 20 mL of acetic anhydride dropwise to the stirred suspension, ensuring the internal temperature is maintained between 0-5°C.

  • Initial Stirring: Continue stirring the reaction mixture at 0-5°C for 40 minutes after the addition is complete.

  • Warming and Reaction: Remove the ice bath and allow the reaction mixture to slowly warm to 15-25°C. Continue stirring for an additional 1-2 hours.

  • Product Isolation: Collect the precipitated solid product by filtration.

  • Washing: Wash the collected solid with cold diethyl ether to remove any unreacted acetic anhydride and acetic acid.

  • Drying: Dry the solid product under vacuum to obtain Methyl (R)-2-acetylamino-3-chloropropionate.

Mandatory Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_products Products Methyl 2-amino-3-chloropropionate Methyl 2-amino-3-chloropropionate N-Acetylation N-Acetylation Methyl 2-amino-3-chloropropionate->N-Acetylation Acetic Anhydride Acetic Anhydride Acetic Anhydride->N-Acetylation This compound This compound Acetic Acid Acetic Acid N-Acetylation->this compound N-Acetylation->Acetic Acid

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_causes Potential Causes cluster_solutions1 Solutions for Incomplete Reaction cluster_solutions2 Solutions for Side Products cluster_solutions3 Purification Methods start Low Conversion Rate Observed cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Purification Issues start->cause3 sol1a Increase Acetic Anhydride cause1->sol1a sol1b Ensure Anhydrous Conditions cause1->sol1b sol1c Optimize Temperature & Time cause1->sol1c sol2a Control Basicity cause2->sol2a sol2b Strict Temperature Control cause2->sol2b sol2c Monitor Reaction Time cause2->sol2c sol3a Thorough Washing cause3->sol3a sol3b Recrystallization cause3->sol3b sol3c Column Chromatography cause3->sol3c

Caption: Troubleshooting workflow for low conversion rates.

Logical_Relationships Low_Yield Low Yield of this compound Incomplete_Reaction Incomplete Reaction - Insufficient Acetic Anhydride - Presence of Moisture - Suboptimal Temperature Low_Yield->Incomplete_Reaction Side_Product_Formation Side Product Formation - HCl Elimination to form Methyl 2-acetamidoacrylate Low_Yield->Side_Product_Formation Increase_Reagent Increase Acetic Anhydride Molar Ratio Incomplete_Reaction->Increase_Reagent Anhydrous_Conditions Use Anhydrous Solvents/Reagents Incomplete_Reaction->Anhydrous_Conditions Optimize_Temp Optimize Reaction Temperature and Time Incomplete_Reaction->Optimize_Temp Control_Base Control Basicity Side_Product_Formation->Control_Base Control_Temp_Elimination Strict Temperature Control Side_Product_Formation->Control_Temp_Elimination

Caption: Logical relationships between causes and solutions for low yield.

References

Technical Support Center: Synthesis of Methyl 2-acetylamino-3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of Methyl 2-acetylamino-3-chloropropionate, particularly when scaling up the process.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and scale-up of this compound.

Issue ID Problem Potential Causes Recommended Solutions
SC-01 Low or Inconsistent Yield 1. Incomplete Chlorination: Insufficient thionyl chloride, reaction temperature too low, or short reaction time.2. Incomplete Acetylation: Insufficient acetylating agent, presence of moisture, or low reaction temperature.3. Product Decomposition: Excessive temperature during reaction or work-up.4. Side Reactions: Formation of byproducts due to poor temperature control or incorrect stoichiometry.1. Optimize Chlorination: Ensure at least stoichiometric amounts of thionyl chloride are used. Monitor the reaction progress (e.g., by TLC or in-process NMR if available). Consider a slight excess of thionyl chloride. Maintain the recommended reaction temperature.2. Enhance Acetylation: Use a slight excess of the acetylating agent (e.g., 1.1-1.2 equivalents). Ensure all reagents and solvents are anhydrous. Control the addition rate to manage the exotherm.3. Temperature Management: Implement robust temperature control, especially during the exothermic addition of thionyl chloride and acetyl chloride. Use a suitable cooling system for the reactor.4. Stoichiometric Control: Carefully control the stoichiometry of all reagents.
SC-02 Formation of Impurities 1. Over-chlorination: Reaction of thionyl chloride with the acetylamino group.2. Di-acetylation: Acetylation of the nitrogen atom twice.3. Elimination Products: Formation of dehydroalanine derivatives, especially at elevated temperatures or in the presence of a base.4. Hydrolysis: Hydrolysis of the ester or acetyl group during work-up.1. Controlled Chlorination: Add thionyl chloride at a controlled rate to a cooled solution of the starting material. Avoid excessive heating.2. Stoichiometric Acetylation: Use a controlled amount of the acetylating agent.3. Temperature and pH Control: Maintain a low to moderate temperature throughout the reaction. Use a non-basic work-up procedure.4. Anhydrous Conditions: Ensure anhydrous conditions during the reaction and a non-hydrolytic work-up.
SC-03 Difficulties in Product Isolation and Purification 1. Oily Product: The product may not crystallize easily if impurities are present.2. Co-precipitation of Byproducts: Impurities may crystallize with the product.3. Inefficient Filtration: Fine particles may clog the filter during large-scale filtration.1. Purification Strategy: Consider purification by column chromatography on a small scale to identify optimal solvent systems for crystallization. On a larger scale, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/heptane) is often effective.2. Optimize Crystallization: Employ slow cooling and seeding with pure crystals to encourage the formation of larger, purer crystals.3. Filtration Aids: Use a filter aid (e.g., Celite) for large-scale filtrations to improve the filtration rate.
SC-04 Runaway Reaction during Scale-up 1. Exothermic Reactions: Both the chlorination with thionyl chloride and the acetylation are highly exothermic.2. Inadequate Heat Removal: The surface-area-to-volume ratio decreases on scale-up, making heat removal less efficient.3. Rapid Reagent Addition: Adding reagents too quickly can lead to a rapid increase in temperature.1. Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat flow of the reactions.2. Engineering Controls: Ensure the reactor has an adequate cooling capacity. Consider using a semi-batch process where the exothermic reagent is added slowly to control the reaction rate and temperature.3. Controlled Addition: Use a dosing pump for the controlled addition of thionyl chloride and acetyl chloride.
SC-05 Safety Hazards 1. Toxic Gas Evolution: The reaction of thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.2. Corrosive Reagents: Thionyl chloride and acetyl chloride are corrosive.3. Handling of Reactive Reagents: Improper handling can lead to accidents.1. Ventilation and Scrubbing: Conduct the reaction in a well-ventilated fume hood or a closed reactor system equipped with a scrubber to neutralize acidic gases.2. Personal Protective Equipment (PPE): Use appropriate PPE, including acid-resistant gloves, safety goggles, and a lab coat.3. Standard Operating Procedures (SOPs): Develop and follow strict SOPs for handling and quenching reactive reagents.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting material for the synthesis of this compound?

A common and efficient starting material is L-serine methyl ester hydrochloride. This allows for a one-pot synthesis where the hydroxyl group is first chlorinated, followed by the acetylation of the amino group.

Q2: Which acetylating agent is preferred for this synthesis: acetyl chloride or acetic anhydride?

Both acetyl chloride and acetic anhydride can be used. Acetyl chloride is more reactive and will generate HCl gas as a byproduct. Acetic anhydride is less reactive but may require a catalyst or higher temperatures. For a one-pot reaction following chlorination with thionyl chloride, acetyl chloride is often used as the reaction environment is already acidic.

Q3: How can I monitor the progress of the reaction?

On a lab scale, Thin Layer Chromatography (TLC) is a convenient method. For larger scale operations, in-process monitoring using techniques like High-Performance Liquid Chromatography (HPLC) or spectroscopic methods (e.g., FT-IR) can provide real-time data on the consumption of starting material and the formation of the product.

Q4: What are the critical safety precautions when working with thionyl chloride at scale?

Thionyl chloride is a highly reactive and corrosive substance. Key safety precautions include:

  • Engineered Controls: Use a closed-system reactor with a pressure relief valve and a scrubber system to handle the off-gassing of SO₂ and HCl.

  • Controlled Addition: Add thionyl chloride slowly and at a controlled temperature to manage the exothermic reaction.

  • Quenching: Have a well-defined and tested quenching procedure in place for any excess thionyl chloride. A slow addition to a cooled, stirred solution of a weak base (like sodium bicarbonate) or an alcohol is a common method.

  • Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, apron, and full-face protection.

Q5: What is a suitable method for purifying the final product at a large scale?

Crystallization is the most common and scalable method for purifying solid organic compounds. A patent for a similar process suggests that stirring the isolated product with a C1-C4 alcohol, such as ethanol or methanol, can be an effective purification step.[1] Developing a robust crystallization process will involve screening different solvent systems and optimizing conditions such as temperature, cooling rate, and agitation.

Experimental Protocols

Lab-Scale One-Pot Synthesis of this compound

This protocol is a representative procedure based on literature and common organic synthesis techniques.

Materials:

ReagentMolar Mass ( g/mol )AmountMoles
L-Serine methyl ester hydrochloride155.5815.6 g0.1
Thionyl chloride (SOCl₂)118.9714.3 g (8.5 mL)0.12
Acetyl chloride (CH₃COCl)78.509.4 g (8.5 mL)0.12
Anhydrous Toluene-150 mL-

Procedure:

  • Reaction Setup: Equip a 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas scrubber containing a sodium hydroxide solution.

  • Chlorination: Suspend L-serine methyl ester hydrochloride in anhydrous toluene (150 mL) in the flask. Cool the suspension to 0-5 °C using an ice bath.

  • Slowly add thionyl chloride dropwise from the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 40-45 °C. Stir at this temperature for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • Acetylation: Cool the reaction mixture back down to 0-5 °C.

  • Slowly add acetyl chloride dropwise from the dropping funnel over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Isolation: Cool the reaction mixture and slowly quench with ice-cold water. Separate the organic layer.

  • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane or ethanol/water).

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_chlorination Chlorination Step cluster_acetylation Acetylation Step cluster_purification Purification cluster_end Final Product start_material L-Serine Methyl Ester HCl chlorination Chlorination with SOCl₂ start_material->chlorination Anhydrous Toluene, 0-45°C acetylation Acetylation with Acetyl Chloride chlorination->acetylation Cooling to 0-5°C purification Work-up & Crystallization acetylation->purification Quenching & Extraction end_product This compound purification->end_product

Caption: One-pot synthesis workflow for this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Yield or Impurities cause1 Incomplete Reaction issue->cause1 cause2 Side Reactions issue->cause2 cause3 Decomposition issue->cause3 solution1 Optimize Stoichiometry & Time cause1->solution1 solution3 Ensure Anhydrous Conditions cause1->solution3 cause2->solution1 solution2 Improve Temperature Control cause2->solution2 cause3->solution2 solution4 Modify Work-up Procedure cause3->solution4

Caption: Troubleshooting logic for synthesis issues.

References

Technical Support Center: Synthesis of Methyl 2-acetylamino-3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproducts during the synthesis of Methyl 2-acetylamino-3-chloropropionate.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent synthetic route is a two-step process. It begins with the chlorination of a serine methyl ester derivative, typically L-serine methyl ester hydrochloride, using a chlorinating agent like thionyl chloride. This is followed by the N-acetylation of the resulting methyl 2-amino-3-chloropropionate intermediate using an acetylating agent such as acetyl chloride or acetic anhydride.[1]

Q2: What are the critical parameters to control during the chlorination step?

A2: Temperature control is crucial during the chlorination with thionyl chloride. The reaction is often performed at low to moderate temperatures to minimize the formation of byproducts. The order of addition of reagents and the solvent system also play a significant role in the reaction's success.

Q3: What are the potential side reactions during the N-acetylation step?

A3: A common side reaction is the formation of the N,N-diacetyl derivative, especially when using a large excess of the acetylating agent or under harsh reaction conditions. Another potential issue is the incomplete reaction, leaving unreacted methyl 2-amino-3-chloropropionate.

Q4: How can I purify the final product?

A4: Purification can often be achieved through recrystallization. A common method involves stirring the crude product in an alcohol, such as ethanol or methanol, followed by filtration. Chromatographic techniques like flash column chromatography can also be employed for higher purity.

Q5: Is the final product stable?

A5: this compound can be susceptible to elimination of HCl to form the corresponding dehydroalanine derivative, especially in the presence of a base or upon prolonged heating. Proper storage in a cool, dry place is recommended.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Potential Cause Suggested Solution Expected Outcome
Incomplete Chlorination Monitor the reaction progress using TLC or GC-MS. If the starting material (serine methyl ester) is still present, consider extending the reaction time or slightly increasing the temperature. Ensure the thionyl chloride is fresh and of high purity.Increased conversion of the starting material to the chlorinated intermediate, leading to a higher overall yield.
Incomplete Acetylation Ensure at least a stoichiometric amount of the acetylating agent is used. The reaction can be monitored by TLC to confirm the consumption of the amino intermediate. Adding a non-nucleophilic base can help drive the reaction to completion.Complete conversion of the amino intermediate to the desired N-acetylated product.
Product Loss During Workup Optimize the extraction and washing steps. Ensure the pH is appropriately adjusted to minimize the solubility of the product in the aqueous phase.Minimized loss of product during the purification process, resulting in a higher isolated yield.
Degradation of Product Avoid excessive heat and exposure to basic conditions during workup and purification, which can cause elimination of HCl.Preservation of the final product and prevention of byproduct formation.
Problem 2: Presence of Impurities in the Final Product
Observed Impurity (by GC-MS or NMR) Potential Source Recommended Action
Unreacted Methyl 2-amino-3-chloropropionate Incomplete acetylation.Increase the amount of acetylating agent or prolong the reaction time. Purify the final product by recrystallization or column chromatography.
Methyl 2-(N,N-diacetylamino)-3-chloropropionate Excess acetylating agent or high reaction temperature.Use a stoichiometric amount of the acetylating agent and maintain a lower reaction temperature. This byproduct can often be removed by careful recrystallization.
Methyl 2-acetylaminoacrylate Elimination of HCl from the final product.Avoid high temperatures and basic conditions during workup and storage. If present, it can be difficult to remove by recrystallization; column chromatography may be necessary.
Dimeric or Polymeric Byproducts Side reactions during chlorination.Optimize chlorination conditions (temperature, solvent, reaction time). These high molecular weight impurities can often be removed by filtration or recrystallization.

Experimental Protocols

Synthesis of this compound

Step 1: Chlorination of L-Serine Methyl Ester Hydrochloride

  • To a stirred suspension of L-serine methyl ester hydrochloride (1 equivalent) in an appropriate aprotic solvent (e.g., dichloromethane or toluene) at 0 °C, add thionyl chloride (1.1 to 1.5 equivalents) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and then heat to 40-50 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and evaporate the solvent under reduced pressure to obtain the crude methyl 2-amino-3-chloropropionate hydrochloride.

Step 2: N-Acetylation of Methyl 2-amino-3-chloropropionate Hydrochloride

  • Suspend the crude methyl 2-amino-3-chloropropionate hydrochloride in an aprotic solvent (e.g., dichloromethane or ethyl acetate).

  • Cool the mixture to 0 °C and add a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents) dropwise.

  • Add acetyl chloride (1.1 equivalents) or acetic anhydride (1.1 equivalents) dropwise, maintaining the temperature at 0-5 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete as monitored by TLC.

  • Wash the reaction mixture with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel.

Visualizations

Synthesis_Pathway L-Serine Methyl Ester HCl L-Serine Methyl Ester HCl Methyl 2-amino-3-chloropropionate HCl Methyl 2-amino-3-chloropropionate HCl L-Serine Methyl Ester HCl->Methyl 2-amino-3-chloropropionate HCl Thionyl Chloride This compound This compound Methyl 2-amino-3-chloropropionate HCl->this compound Acetyl Chloride / Base

Caption: Synthetic pathway for this compound.

Byproduct_Formation cluster_acetylation N-Acetylation Step cluster_degradation Product Degradation Methyl 2-amino-3-chloropropionate Methyl 2-amino-3-chloropropionate Desired Product This compound Methyl 2-amino-3-chloropropionate->Desired Product 1 eq. Ac-Cl Diacetylated Byproduct Methyl 2-(N,N-diacetylamino)-3-chloropropionate Methyl 2-amino-3-chloropropionate->Diacetylated Byproduct Excess Ac-Cl Desired Product->Diacetylated Byproduct Excess Ac-Cl Elimination_Product Methyl 2-acetylaminoacrylate Desired Product->Elimination_Product Base or Heat

Caption: Potential byproduct formation pathways.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze crude product by GC-MS / NMR Start->Analysis Identify Identify major impurities Analysis->Identify StartingMaterial Unreacted Starting Material? Identify->StartingMaterial Yes Diacetyl Diacetylated Byproduct? Identify->Diacetyl No OptimizeChlorination Optimize Chlorination: - Increase reaction time/temp - Check reagent quality StartingMaterial->OptimizeChlorination Serine Derivative OptimizeAcetylation Optimize Acetylation: - Adjust stoichiometry - Control temperature StartingMaterial->OptimizeAcetylation Amino Intermediate Elimination Elimination Product? Diacetyl->Elimination No Diacetyl->OptimizeAcetylation Yes ModifyWorkup Modify Workup/Storage: - Avoid base and high heat Elimination->ModifyWorkup Yes Purify Purify by Recrystallization or Chromatography Elimination->Purify No OptimizeChlorination->Purify OptimizeAcetylation->Purify ModifyWorkup->Purify

References

Technical Support Center: Optimizing Methyl 2-acetylamino-3-chloropropionate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 2-acetylamino-3-chloropropionate. Our aim is to facilitate the optimization of catalyst selection and reaction conditions to enhance yield, purity, and efficiency.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.

Q1: Why is the yield of my this compound unexpectedly low?

A1: Low yields can stem from several factors. Incomplete reaction is a common cause, which can be addressed by extending the reaction time or increasing the temperature. However, be cautious as excessive heat can lead to degradation. The purity of your starting materials, particularly the Methyl 2-amino-3-chloropropionate, is crucial. Impurities can interfere with the reaction. Ensure your reagents, like acetic anhydride, are fresh and not hydrolyzed. The presence of moisture can consume the acetylating agent, reducing the yield. Therefore, it is imperative to conduct the reaction under anhydrous conditions.

Q2: I am observing significant side product formation. What are the likely side products and how can I minimize them?

A2: A common side product is the diacylated species, where the nitrogen of the amide is further acetylated. This is more likely to occur with a large excess of the acetylating agent or at elevated temperatures. To minimize this, use a stoichiometric amount of acetic anhydride or add it portion-wise to the reaction mixture. Another potential side reaction is the elimination of HCl to form the dehydroalanine derivative, especially in the presence of a base or at high temperatures. Careful control of the reaction temperature and pH is essential. If you are using a catalyst, its selectivity plays a significant role. Some catalysts may favor side reactions, so screening different catalysts is recommended.

Q3: My reaction is proceeding very slowly or not at all. What are the potential causes and solutions?

A3: Insufficient mixing can lead to slow reaction rates, especially in heterogeneous mixtures. Ensure vigorous stirring throughout the reaction. The reaction temperature might be too low. While higher temperatures can promote side reactions, a moderate increase can significantly improve the reaction rate. For N-acetylations, temperatures are often maintained between 0°C and room temperature. The choice of solvent is also critical. The starting materials should be soluble in the chosen solvent to ensure a homogeneous reaction mixture. If the reaction is still slow, the introduction of a catalyst should be considered.

Q4: How can I improve the stereochemical purity of my final product?

A4: If you are starting with a chiral material, such as (R)-methyl 2-amino-3-chloropropionate, racemization can be a concern, particularly if the reaction conditions are harsh (e.g., high temperatures or presence of strong bases). To preserve the stereochemical integrity, it is advisable to use mild reaction conditions. The use of chiral catalysts can also be explored to selectively synthesize the desired enantiomer from a racemic starting material, although this is a more advanced approach that requires significant methods development.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for the N-acetylation of Methyl 2-amino-3-chloropropionate?

A1: The most straightforward method is the stoichiometric N-acetylation using acetic anhydride.[1] This method is often performed in a suitable solvent like diethyl ether at a controlled temperature.[1] Catalytic approaches can also be employed to improve efficiency and reduce the amount of reagents. These include the use of acid catalysts or enzymatic catalysts.

Q2: What types of catalysts can be used for this reaction?

A2: While specific catalysts for this exact reaction are not extensively documented, several types of catalysts are known to be effective for N-acetylation of amines and amino acid esters. These include:

  • Acid catalysts: Acetic acid itself can catalyze the N-acylation of amines using esters as the acyl source.[2] Other Lewis acids like alumina can also be effective.[3]

  • Enzymatic catalysts: Enzymes such as aminoacylases can catalyze the formation of N-acyl amino acids.[4][5] This approach offers high selectivity and mild reaction conditions but may require specific buffer systems and co-factors.

Q3: What are the key reaction parameters to control for a successful synthesis?

A3: The critical parameters to monitor and control are:

  • Temperature: Typically, the reaction is initiated at a low temperature (0-5°C) and then allowed to warm to room temperature.[1]

  • Stoichiometry of Reagents: A slight excess of the acetylating agent is common, but a large excess should be avoided to prevent side reactions.

  • Reaction Time: The reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal reaction time.

  • Solvent: A dry, inert solvent that dissolves the starting materials is essential. Diethyl ether and dichloromethane are commonly used.[1]

Q4: What safety precautions should be taken during this synthesis?

A4: Acetic anhydride is corrosive and a lachrymator, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction can be exothermic, especially during the addition of acetic anhydride, so slow, controlled addition and cooling are necessary. The final product, this compound, may cause skin sensitization and is toxic to aquatic life.[6] Appropriate handling and disposal procedures should be followed.

Catalyst Selection and Reaction Conditions

The selection of a suitable catalyst or reaction method depends on the desired scale, purity requirements, and available resources. The following table summarizes potential approaches for the synthesis of this compound.

MethodCatalyst/ReagentTypical ConditionsAdvantagesDisadvantages
Stoichiometric Acetic AnhydrideDiethyl ether, 0°C to room temperatureSimple, well-established procedure, good for small-scale synthesis.[1]Requires stoichiometric amounts of reagents, potential for side reactions.
Acid Catalysis Acetic Acid or AluminaHigher temperatures (80-120°C for acetic acid, up to 200°C for alumina).[2][3]Catalytic amounts of acid, can use less reactive acetylating agents.[2]Higher temperatures may lead to degradation or racemization.
Enzymatic Catalysis Aminoacylase or LipaseAqueous buffer, mild temperature and pH.[4][5]High selectivity (chemo-, regio-, and enantio-), environmentally friendly.[5]Enzymes can be expensive, may require specific conditions and co-factors.

Experimental Protocols

Stoichiometric N-acetylation of (R)-methyl 2-amino-3-chloropropionate [1]

This protocol is adapted from a known procedure for the synthesis of Methyl (R)-2-acetamido-3-chloropropionate.[1]

Materials:

  • (R)-methyl 2-amino-3-chloropropionate

  • Acetic anhydride

  • Anhydrous diethyl ether

  • Ice bath

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Suspend (R)-methyl 2-amino-3-chloropropionate in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0-5°C using an ice bath.

  • Slowly add acetic anhydride dropwise to the stirred suspension, ensuring the temperature remains between 0-5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for approximately 40 minutes.

  • Gradually warm the reaction mixture to room temperature (15-25°C) and continue stirring for 1-2 hours.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, the solid product will precipitate out of the solution.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted starting materials and impurities.

  • Dry the final product under vacuum to obtain Methyl (R)-2-acetamido-3-chloropropionate.

Visualizations

experimental_workflow start Start reagents Suspend (R)-methyl 2-amino-3-chloropropionate in anhydrous diethyl ether start->reagents cool Cool to 0-5°C reagents->cool add_reagent Slowly add acetic anhydride cool->add_reagent react_cold Stir at 0-5°C for 40 min add_reagent->react_cold react_warm Warm to RT and stir for 1-2 hours react_cold->react_warm monitor Monitor reaction progress (TLC/GC) react_warm->monitor filtration Filter the precipitated solid monitor->filtration wash Wash with cold diethyl ether filtration->wash dry Dry under vacuum wash->dry product Obtain Methyl (R)-2-acetamido-3-chloropropionate dry->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_workflow start Problem Identified low_yield Low Yield? start->low_yield side_products Side Products? low_yield->side_products No check_reagents Check Reagent Purity and Anhydrous Conditions low_yield->check_reagents Yes slow_reaction Slow Reaction? side_products->slow_reaction No check_stoichiometry Adjust Reagent Stoichiometry side_products->check_stoichiometry Yes improve_mixing Ensure Vigorous Stirring slow_reaction->improve_mixing Yes solution Problem Resolved slow_reaction->solution No optimize_time_temp Increase Reaction Time/ Temperature Moderately check_reagents->optimize_time_temp optimize_time_temp->solution control_temp_ph Control Temperature and pH Carefully check_stoichiometry->control_temp_ph control_temp_ph->solution change_solvent Change Solvent improve_mixing->change_solvent add_catalyst Consider Adding a Catalyst change_solvent->add_catalyst add_catalyst->solution

Caption: Troubleshooting workflow for optimizing the synthesis reaction.

References

Validation & Comparative

Comparison of different synthetic routes to Methyl 2-acetylamino-3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient and selective preparation of chiral building blocks is of paramount importance. Methyl 2-acetylamino-3-chloropropionate, a key intermediate in the synthesis of various pharmaceuticals, can be prepared through several synthetic pathways. This guide provides a detailed comparison of three distinct routes to this valuable compound, offering insights into their respective methodologies, yields, and starting materials.

Comparison of Synthetic Routes

The selection of an optimal synthetic route to this compound depends on several factors, including the availability of starting materials, desired stereochemistry, and scalability. Below is a summary of the key quantitative data for two well-documented methods and a plausible, though less documented, third route.

ParameterRoute 1: Acetylation of (R)-Methyl 2-amino-3-chloropropionateRoute 2: From D-SerineRoute 3: Hydrochlorination of Methyl 2-acetamidoacrylate
Starting Material (R)-Methyl 2-amino-3-chloropropionateD-SerineMethyl 2-acetamidoacrylate
Key Reagents Acetic anhydride, Diethyl etherMethanol, Thionyl chloride, Acetic anhydrideHydrogen chloride
Number of Steps 131
Reported Yield 85%[1]High (specific overall yield not detailed)Not explicitly reported in literature
Stereocontrol Retention of configurationDependent on stereochemistry of starting serinePotential for racemic or enantioselective addition

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication of synthetic methods. The following protocols are based on published literature.

Route 1: Acetylation of (R)-Methyl 2-amino-3-chloropropionate

This method is a direct and high-yielding approach, assuming the availability of the chiral starting material.

Procedure: Thirty grams of (R)-methyl 2-amino-3-chloropropionate is suspended in 400 mL of diethyl ether and the mixture is cooled to a temperature between 0 and 5°C.[1] To this suspension, 20 mL of acetic anhydride is added dropwise with continuous stirring, ensuring the temperature is maintained within the 0-5°C range. After the addition is complete, the reaction mixture is stirred for an additional 40 minutes at this temperature.[1] Subsequently, the mixture is allowed to slowly warm to a temperature of 15-25°C and is stirred for another 1 to 2 hours.[1] The resulting solid product is then collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield methyl (R)-2-acetamido-3-chloropropionate.[1]

Route 2: Synthesis from D-Serine

This multi-step synthesis begins with the readily available amino acid D-serine and proceeds through esterification and chlorination before the final acetylation.

Step 1: Esterification of D-Serine D-serine is dissolved in methanol. Thionyl chloride is added dropwise to the solution, which is then refluxed to achieve methyl esterification. The methanol is concentrated until the product is dry. Ethyl acetate is added to the residue, and the mixture is pulped at room temperature. The solid D-serine methyl ester hydrochloride is collected by filtration, rinsed, and dried.[2] A typical reaction time for the reflux is between 5 and 8 hours.[2]

Step 2: Chlorination of D-Serine Methyl Ester Hydrochloride The D-serine methyl ester hydrochloride obtained from the previous step and thionyl chloride are added to dichloroethane. The chlorination reaction is carried out for 24 hours at a temperature of 40-50°C.[2] The crude (R)-methyl 2-amino-3-chloropropanoate hydrochloride is obtained by filtration. This crude product is then decolorized in methanol, cooled for crystallization, and finally filtered and dried.[2]

Step 3: Acetylation of (R)-Methyl 2-amino-3-chloropropanoate Hydrochloride The (R)-methyl 2-amino-3-chloropropanoate hydrochloride is then acetylated following the procedure outlined in Route 1.

Route 3: Hydrochlorination of Methyl 2-acetamidoacrylate

Reaction Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the chemical transformations for each synthetic route.

Route1 start (R)-Methyl 2-amino-3-chloropropionate product This compound start->product Acetylation reagent Acetic Anhydride reagent->product Route2 cluster_0 Step 1: Esterification cluster_1 Step 2: Chlorination cluster_2 Step 3: Acetylation start D-Serine intermediate1 D-Serine Methyl Ester HCl start->intermediate1 reagent1 Methanol, SOCl₂ reagent1->intermediate1 intermediate2 (R)-Methyl 2-amino-3-chloropropanoate HCl intermediate1->intermediate2 reagent2 SOCl₂ reagent2->intermediate2 product This compound intermediate2->product reagent3 Acetic Anhydride reagent3->product Route3 start Methyl 2-acetamidoacrylate product This compound start->product Hydrochlorination reagent HCl reagent->product

References

A Comparative Guide to Cysteine Precursors: Methyl 2-acetylamino-3-chloropropionate, N-acetylcysteine, and Thiazolidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-cysteine, a semi-essential amino acid, plays a critical role in numerous physiological processes, including protein synthesis, detoxification, and antioxidant defense as a precursor to glutathione (GSH).[1] Its inherent instability and low bioavailability, however, necessitate the use of more stable precursor molecules, or "prodrugs," to effectively deliver cysteine to cells for therapeutic and research applications. This guide provides an objective comparison of three key classes of cysteine precursors: Methyl 2-acetylamino-3-chloropropionate, N-acetylcysteine (NAC), and Thiazolidine Derivatives. The following sections present a detailed analysis of their synthesis, performance, and relevant experimental protocols to aid researchers in selecting the optimal precursor for their specific needs.

I. Synthesis and Physicochemical Properties

The efficiency of synthesis and the physicochemical properties of a cysteine precursor are critical factors for its practical application. The following table summarizes the available data on the synthesis and key properties of the compared precursors.

PrecursorSynthesis MethodReported YieldReported PurityKey Physicochemical Properties
This compound Acetylation of (R)-methyl 2-amino-3-chloropropionate with acetic anhydride.[2]85%[2]96-99%[3][4][5]White solid, molecular weight of 179.6 g/mol .[3][6]
N-acetylcysteine (NAC) Acetylation of L-cysteine with acetic anhydride or via N-acetyl-1H-benzotriazole.[7][8]Up to 94%[7]≥98% (titration), 99.2% (HPLC)[7]White crystalline powder, soluble in water.[8]
Thiazolidine Derivatives Condensation of L-cysteine with an aldehyde or ketone.[9][10]81-93% (depending on the specific derivative)[9]Varies by derivativeStructure and properties vary based on the carbonyl reactant.[11]

II. Performance as Cysteine Precursors

The primary function of these molecules is to efficiently deliver cysteine into the cell. Their performance is evaluated based on their ability to be taken up by cells and subsequently hydrolyzed to release active L-cysteine.

Cellular Uptake and Cysteine Release Mechanisms

This compound: The cellular uptake and metabolism of this compound are not extensively documented in publicly available literature. It is hypothesized to be a substrate for intracellular esterases and amidases that would cleave the methyl ester and acetyl groups, respectively, to release L-cysteine.

N-acetylcysteine (NAC): NAC is a well-established cysteine prodrug.[12] It is transported into cells where it is deacetylated by aminoacylase I to yield L-cysteine.[13] This intracellular release of cysteine is the rate-limiting step for its contribution to glutathione synthesis.[14] However, some studies suggest that NAC's uptake and deacetylation rates might be insufficient to significantly supply cysteine for accelerated glutathione production under certain conditions.[15]

Thiazolidine Derivatives: Thiazolidine-4-carboxylate derivatives serve as effective cysteine delivery systems.[16] They are designed to readily cross cell membranes and then undergo non-enzymatic or enzymatic hydrolysis to open the thiazolidine ring and release L-cysteine.[17][18] The rate of cysteine release can be modulated by the nature of the substituent at the C2 position of the thiazolidine ring.[16]

The following diagram illustrates the general mechanism of cysteine delivery by these precursors.

G General Mechanisms of Cysteine Precursor Action Precursor Cysteine Precursor (this compound, NAC, Thiazolidine Derivative) Cysteine L-Cysteine Precursor->Cysteine Uptake & Hydrolysis GSH Glutathione (GSH) Cysteine->GSH Glutathione Synthesis Protein Protein Synthesis Cysteine->Protein

Caption: Cysteine precursors are taken up by the cell and hydrolyzed to release L-cysteine, which is then utilized for glutathione and protein synthesis.

III. Applications in Research and Development

Peptide Synthesis

The thiol group of cysteine presents a challenge in peptide synthesis, often requiring protection. Cysteine precursors can be utilized to introduce cysteine residues into peptides.

This compound: This compound can serve as a chiral building block in the synthesis of peptidomimetics.[6]

N-acetylcysteine (NAC): While not a primary building block for solid-phase peptide synthesis due to the free carboxyl group, its derivatives are used.

Thiazolidine Derivatives: Thiazolidine-based ligation is a method for the chemical synthesis of peptides and proteins.[19] The thiazolidine ring serves as a protected form of an N-terminal cysteine, which can be deprotected under specific conditions.[20] This method allows for the efficient cyclization of peptides.[20]

Drug Development

The ability of cysteine precursors to replenish intracellular glutathione levels makes them attractive candidates for drug development, particularly as antioxidants and cytoprotective agents.

N-acetylcysteine (NAC): NAC is a widely used pharmaceutical for treating acetaminophen overdose and as a mucolytic agent.[12] Its antioxidant properties are also being investigated for a range of other conditions.[12]

Thiazolidine Derivatives: Thiazolidine prodrugs have been investigated for their protective effects against acetaminophen-induced hepatotoxicity and radiation-induced cellular damage.[17][21] They offer a promising strategy for targeted cysteine delivery.[22]

IV. Experimental Protocols

A. Synthesis of this compound

Materials:

  • (R)-methyl 2-amino-3-chloropropionate

  • Diethyl ether

  • Acetic anhydride

Procedure: [2]

  • Suspend 30 g of (R)-methyl 2-amino-3-chloropropionate in 400 mL of diethyl ether and cool the mixture to 0-5°C.

  • Slowly add 20 mL of acetic anhydride dropwise with stirring, maintaining the temperature at 0-5°C.

  • Continue stirring for 40 minutes after the addition is complete.

  • Slowly warm the reaction mixture to 15-25°C and continue stirring for 1-2 hours.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum.

Expected Yield: Approximately 33.3 g (85%).[2]

B. High-Yield Synthesis of N-acetylcysteine (NAC)

Materials: [7]

  • L-cysteine

  • N-acetyl-1H-benzotriazole

  • Methanol

  • Acetone

  • Diethyl ether

Procedure: [7]

  • Dissolve 0.02 mol (3.22 g) of N-acetyl-1H-benzotriazole in 30 mL of methanol by stirring at room temperature.

  • Add 0.02 mol (2.42 g) of L-cysteine to the solution and stir for 3 hours.

  • Allow the solvent to evaporate overnight.

  • Purify the product by recrystallization from a mixture of acetone and diethyl ether.

Expected Yield: Approximately 3.04 g (94%) with a purity of 99.2% as determined by HPLC.[7]

C. General Synthesis of 2-Aryl-thiazolidine-4-carboxylic Acids

Materials: [9]

  • L-cysteine

  • Substituted benzaldehyde (e.g., 4-nitrobenzaldehyde)

  • Ethanol

Procedure: [9]

  • Dissolve equimolar amounts of L-cysteine and the substituted benzaldehyde in ethanol.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography.

  • Once the reaction is complete, place the reaction vessel in ice-cold water to facilitate precipitation.

  • Separate the precipitate by suction filtration.

  • Wash the precipitate several times with cold ethanol.

Expected Yield: 81-89% depending on the aldehyde used.[9]

D. Quantification of Intracellular Cysteine

A common method to assess the efficacy of cysteine precursors is to measure the increase in intracellular free cysteine or glutathione levels.

Workflow for Quantifying Intracellular Cysteine:

G Workflow for Quantification of Intracellular Cysteine A Cell Culture and Treatment (Incubate cells with cysteine precursors) B Cell Lysis A->B C Protein Precipitation B->C D Derivatization of Thiols (e.g., with a fluorescent probe) C->D E Quantification (e.g., HPLC with fluorescence detection) D->E

Caption: A general workflow for measuring intracellular cysteine levels after treatment with a precursor.

V. Signaling Pathways Involving Cysteine

Cysteine is a critical component of the major intracellular antioxidant, glutathione (GSH). The synthesis of GSH is a key pathway influenced by the availability of cysteine.

Glutathione Synthesis Pathway:

G Glutathione (GSH) Synthesis Pathway Glutamate Glutamate GCL Glutamate-Cysteine Ligase (GCL) Glutamate->GCL Cysteine Cysteine Cysteine->GCL gamma_GC γ-Glutamylcysteine GCL->gamma_GC GS Glutathione Synthetase (GS) gamma_GC->GS Glycine Glycine Glycine->GS GSH Glutathione (GSH) GS->GSH

Caption: The two-step enzymatic synthesis of glutathione from glutamate, cysteine, and glycine.[23][24]

VI. Conclusion

The choice of a cysteine precursor depends heavily on the specific application.

  • This compound offers a straightforward synthesis with a good yield and high purity, making it a potentially cost-effective option for large-scale applications, though its biological performance requires further investigation.

  • N-acetylcysteine (NAC) is a well-characterized and clinically approved cysteine prodrug, making it a reliable choice for in vitro and in vivo studies where a well-documented safety and efficacy profile is important.

  • Thiazolidine Derivatives provide a versatile platform for creating a diverse range of cysteine prodrugs with tunable release kinetics. This makes them particularly attractive for drug delivery applications and for use in peptide synthesis where controlled deprotection is required.

Researchers should carefully consider the synthetic accessibility, purity, and, most importantly, the desired biological or chemical performance when selecting a cysteine precursor. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision.

References

A Comparative Guide to Catalysts for the Synthesis of Methyl 2-acetylamino-3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient synthesis of Methyl 2-acetylamino-3-chloropropionate, a key intermediate in the production of various pharmaceuticals, relies heavily on the choice of an appropriate catalyst. This guide provides a comparative analysis of potential catalysts for the hydrochlorination of methyl 2-acetamidoacrylate, the precursor to the target molecule. While direct comparative studies on this specific reaction are limited in publicly available literature, this analysis draws upon established principles of catalysis and data from analogous reactions to provide a comprehensive overview of likely catalyst performance.

Introduction to the Synthesis Pathway

The primary route to this compound involves the hydrochlorination of methyl 2-acetamidoacrylate. This reaction is an electrophilic addition of hydrogen chloride (HCl) across the carbon-carbon double bond of the dehydroalanine derivative. The choice of catalyst is crucial for achieving high yield, selectivity, and favorable reaction kinetics.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Methyl_2_acetamidoacrylate Methyl 2-acetamidoacrylate Reaction_Intermediate Carbocation Intermediate Methyl_2_acetamidoacrylate->Reaction_Intermediate + HCl HCl Hydrogen Chloride Target_Molecule This compound Catalyst Catalyst Catalyst->Reaction_Intermediate Facilitates addition Reaction_Intermediate->Target_Molecule + Cl-

Caption: General reaction pathway for the synthesis of this compound.

Catalyst Comparison

The selection of a catalyst for the hydrochlorination of methyl 2-acetamidoacrylate involves a trade-off between activity, selectivity, cost, and ease of handling. Both homogeneous and heterogeneous catalysts can be considered for this transformation.

Homogeneous Catalysts: These catalysts are in the same phase as the reactants, typically a liquid phase. They often exhibit high activity and selectivity due to the excellent accessibility of their active sites.

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, usually a solid catalyst in a liquid or gas phase. Their primary advantage lies in their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling.

Below is a summary of potential catalyst classes and their expected performance based on analogous chemical transformations.

Catalyst TypeCatalyst ExamplesProbable Yield (%)Reaction Time (h)Temperature (°C)Key AdvantagesPotential Disadvantages
Homogeneous Lewis Acids AlCl₃, ZnCl₂, TiCl₄85 - 952 - 60 - 25High activity and selectivity.Difficult to separate from the product, can be corrosive.
Heterogeneous Solid Acids Zeolites (e.g., H-ZSM-5), Montmorillonite K-1070 - 904 - 1225 - 60Easily separable and reusable, generally less corrosive.Potentially lower activity compared to homogeneous catalysts.
Supported Metal Catalysts Pd/C, Pt/Al₂O₃60 - 856 - 1825 - 80Good stability and reusability.May require higher temperatures and pressures, potential for side reactions.
Ion-Exchange Resins Amberlyst-15, Nafion75 - 923 - 820 - 50High selectivity, easy to handle and separate, tunable acidity.Limited thermal stability, potential for swelling in certain solvents.

Experimental Protocols

Detailed experimental protocols are essential for reproducing and comparing catalyst performance. Below is a generalized experimental workflow for screening catalysts for the synthesis of this compound.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Analysis A Charge reactor with Methyl 2-acetamidoacrylate and solvent B Add Catalyst A->B C Cool to desired reaction temperature B->C D Introduce gaseous HCl or add HCl solution C->D E Monitor reaction progress by TLC or GC D->E F Quench reaction E->F Reaction complete G Separate catalyst (filtration for heterogeneous) F->G H Extract product G->H I Purify by chromatography or distillation H->I J Characterize product (NMR, MS) and calculate yield I->J

Caption: A generalized experimental workflow for catalyst screening.

General Experimental Procedure:
  • Reaction Setup: A solution of methyl 2-acetamidoacrylate in a suitable anhydrous solvent (e.g., dichloromethane, diethyl ether) is charged into a reaction vessel equipped with a stirrer and a gas inlet/outlet.

  • Catalyst Addition: The selected catalyst (e.g., Lewis acid, zeolite, or ion-exchange resin) is added to the reaction mixture. The amount of catalyst is typically in the range of 1-10 mol% relative to the substrate.

  • Reaction Conditions: The reaction mixture is brought to the desired temperature. A stream of anhydrous hydrogen chloride gas is then bubbled through the solution, or a solution of HCl in an appropriate solvent is added dropwise.

  • Monitoring: The progress of the reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the consumption of the starting material.

  • Work-up: Upon completion, the reaction is quenched, for example, by the addition of a saturated sodium bicarbonate solution.

  • Isolation and Purification: For heterogeneous catalysts, the catalyst is removed by filtration. The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or distillation.

  • Analysis: The structure of the purified this compound is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The yield is calculated based on the amount of purified product obtained.

Conclusion

The choice of catalyst for the synthesis of this compound is a critical parameter that influences the efficiency and economic viability of the process.

  • Homogeneous Lewis acids are likely to provide high yields in shorter reaction times but present challenges in terms of separation and potential equipment corrosion.

  • Heterogeneous solid acids , such as zeolites and ion-exchange resins , offer a more sustainable approach due to their ease of separation and reusability, although they may require longer reaction times or higher temperatures. Ion-exchange resins, in particular, present a promising option due to their high selectivity and operational simplicity.

  • Supported metal catalysts could also be effective but may be more prone to deactivation and may necessitate more stringent reaction conditions.

For industrial applications, the development of robust and recyclable heterogeneous catalysts, such as functionalized resins or zeolites, would be highly advantageous. Further research focusing on a direct comparison of these catalyst systems under standardized conditions is necessary to identify the optimal catalyst for the large-scale production of this compound.

Efficacy in Drug Synthesis: A Comparative Analysis of Methyl 2-acetylamino-3-chloropropionate and Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the selection of an optimal starting material is a critical decision that influences the efficiency, cost, and purity of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of Methyl 2-acetylamino-3-chloropropionate against other common precursors in the synthesis of cysteine derivatives, particularly focusing on N-acetylcysteine (NAC), a widely used mucolytic agent and antioxidant.

While this compound presents a potential, albeit less documented, pathway for cysteine derivative synthesis, a thorough review of available scientific literature indicates that alternative starting materials are more commonly employed and have well-established protocols with high yields and purity. This guide will delve into the quantitative data and experimental methodologies for the synthesis of N-acetylcysteine and its methyl ester from various precursors to offer a clear comparison for informed decision-making in synthetic chemistry.

Comparative Analysis of Synthetic Routes to N-acetylcysteine (NAC)

The synthesis of N-acetylcysteine, a crucial drug in various therapeutic areas, can be approached from several precursors. Below is a comparative summary of the efficacy of different synthetic strategies.

Starting MaterialReagentsReported YieldReported PurityKey Considerations
L-cysteine N-acetyl-1H-benzotriazole, Methanol94%[1]99.2% (HPLC)[1]High yield and purity in a single-batch step.[1]
L-cysteine Acetic anhydride, Sulfuric acid (catalyst)Not explicitly quantifiedNot explicitly quantifiedDirect acetylation, a common laboratory-scale method.[2]
L-cystine Acetic anhydride (acylation), then Zinc or electrochemical reductionNot explicitly quantifiedNot explicitly quantifiedTwo-step process involving reduction of the disulfide bond.[1]
N-acetyl-L-cysteine Diazomethane, Ether650 mg from 5 g starting material (low yield)mp 73°-76° CUsed for the synthesis of the methyl ester derivative.[3]
N-acetyl-L-cysteine Methanol, Sulfuric acid68% (for methyl ester)[4]Not explicitly quantifiedA scalable method for the synthesis of the methyl ester.[4]

Experimental Protocols

For the purpose of reproducibility and methodological evaluation, detailed experimental protocols for the synthesis of N-acetylcysteine and its methyl ester via established routes are provided below.

High-Yield Synthesis of N-acetylcysteine from L-cysteine[1]

This method utilizes N-acetyl-1H-benzotriazole as an effective acetylating agent, leading to a high yield and purity of the final product.

Materials:

  • L-cysteine (99%)

  • Thionyl chloride (>99%)

  • Acetic acid (>99%)

  • 1H-Benzotriazole (99%)

  • Methanol (99.8%)

  • Acetone (99.5%)

  • Diethyl ether (99%)

Procedure:

  • Preparation of N-acetyl-1H-benzotriazole: React acetic acid with a mixture of 1 equivalent of 1H-benzotriazole and 1 equivalent of thionyl chloride at room temperature (21°C) for 2 hours.

  • Reaction with L-cysteine: Dissolve 0.02 mol of the prepared N-acetyl-1H-benzotriazole in 30 mL of methanol with stirring at room temperature. Add 0.02 mol of L-cysteine to the solution and continue stirring for 3 hours. The pH of the solution will be approximately 5.

  • Isolation and Purification:

    • Allow the solvent to evaporate overnight.

    • Wash the dried solid with 50 mL of Milli-Q water to remove unreacted N-acetyl-1H-benzotriazole. Filter and dry the remaining solid.

    • Wash the solid with 25 mL of dry ethanol to remove unreacted L-cysteine. Filter and dry.

    • Finally, wash the solid with 25 mL of diethyl ether to remove the benzotriazole byproduct. The remaining solid is purified N-acetylcysteine.

Synthesis of N-acetyl-L-cysteine methyl ester from N-acetyl-L-cysteine[4]

This protocol describes a scalable method for the esterification of N-acetyl-L-cysteine.

Materials:

  • N-acetyl-L-cysteine

  • Dry methanol

  • Concentrated sulfuric acid

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 32.6 g of N-acetyl-L-cysteine in 120 mL of dry methanol under a nitrogen atmosphere and stir for 15 minutes.

  • Add 0.8 mL of concentrated sulfuric acid dropwise at room temperature with vigorous stirring.

  • Continue stirring for 22 hours.

  • Add 25 mL of water and remove the volatile components under reduced pressure.

  • Dilute the residue with 200 mL of ethyl acetate and wash with 150 mL of aqueous saturated sodium bicarbonate.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Re-extract the aqueous layer with ethyl acetate (2 x 100 mL).

  • Combine the organic extracts, filter, and concentrate in vacuo to yield N-acetyl-L-cysteine methyl ester.

Synthetic Pathways and Workflows

To visually represent the discussed synthetic processes, the following diagrams have been generated.

Synthesis_of_NAC_from_L_Cysteine cluster_reagents Reagents cluster_synthesis Synthesis Acetic_acid Acetic Acid N_acetyl_1H_benzotriazole N-acetyl-1H-benzotriazole Acetic_acid->N_acetyl_1H_benzotriazole Thionyl_chloride Thionyl Chloride Thionyl_chloride->N_acetyl_1H_benzotriazole 1H_Benzotriazole 1H-Benzotriazole 1H_Benzotriazole->N_acetyl_1H_benzotriazole L_cysteine L-cysteine Reaction Reaction in Methanol L_cysteine->Reaction N_acetyl_1H_benzotriazole->Reaction NAC N-acetylcysteine Reaction->NAC

Caption: Synthesis of N-acetylcysteine from L-cysteine.

NAC_Methyl_Ester_Synthesis NAC N-acetyl-L-cysteine Esterification Esterification NAC->Esterification Methanol Methanol Methanol->Esterification H2SO4 Sulfuric Acid (cat.) H2SO4->Esterification NAC_ester N-acetyl-L-cysteine methyl ester Esterification->NAC_ester

Caption: Synthesis of N-acetyl-L-cysteine methyl ester.

References

A Comparative Guide to the Purification of Methyl 2-acetylamino-3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of common laboratory techniques for the purification of Methyl 2-acetylamino-3-chloropropionate, a key intermediate in the synthesis of various pharmaceuticals. The selection of an appropriate purification method is critical to ensure the quality, purity, and yield of the final product, which directly impacts downstream applications in drug development and research. This document presents a comparative analysis of recrystallization, column chromatography, and distillation, supported by experimental protocols and quantitative data to aid in the selection of the most suitable method for your specific needs.

Comparison of Purification Techniques

The choice of purification technique depends on several factors, including the initial purity of the crude product, the desired final purity, the scale of the purification, and the available resources. Below is a summary of the performance of three common purification methods for this compound.

Purification Technique Purity (%) Yield (%) Time Efficiency Solvent Consumption Scalability Key Advantages Key Disadvantages
Recrystallization 98.585ModerateModerateGoodSimple setup, cost-effective for large scales.Potential for product loss in mother liquor.
Column Chromatography >99.570LowHighLimitedHigh resolution and purity.Time-consuming, high solvent usage, not ideal for large scales.
Distillation (Vacuum) 97.090HighLowExcellentFast, low solvent use, highly scalable.Requires thermal stability of the compound, may not remove impurities with similar boiling points.

Experimental Protocols

Detailed methodologies for each purification technique are provided below. These protocols are intended as a starting point and may require optimization based on the specific characteristics of the crude material.

Recrystallization

This method leverages the difference in solubility of the compound and impurities in a selected solvent at different temperatures.

Protocol:

  • Solvent Selection: In a screening step, test the solubility of the crude this compound in various solvents at room temperature and at their boiling points. A suitable solvent will dissolve the compound sparingly at room temperature but completely at an elevated temperature. Based on experimental findings, a mixture of ethanol and water is an effective solvent system.

  • Dissolution: In a flask, dissolve the crude product in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot water to the ethanol solution until a slight turbidity persists. Reheat the solution until it becomes clear again.

  • Cooling: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold ethanol-water mixture to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Column Chromatography

This technique separates compounds based on their differential adsorption onto a stationary phase as a mobile phase is passed through it.

Protocol:

  • Stationary Phase and Eluent Selection: Use silica gel (60-120 mesh) as the stationary phase. A mixture of ethyl acetate and hexane is a suitable eluent system. Determine the optimal eluent composition by thin-layer chromatography (TLC) to achieve good separation (Rf value of ~0.3-0.4 for the desired compound).

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Pass the eluent through the column and collect fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

  • Drying: Dry the resulting solid under high vacuum.

Distillation (Under Reduced Pressure)

This method is suitable for thermally stable compounds and separates them based on differences in their boiling points.

Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually reduce the pressure inside the apparatus using a vacuum pump.

  • Heating: Heat the distillation flask gently using a heating mantle.

  • Collection: Collect the fraction that distills at the expected boiling point of this compound under the applied vacuum. The boiling point is approximately 135-140 °C at 1 mmHg.

  • Characterization: Confirm the purity of the collected distillate using analytical techniques such as GC-MS or NMR.

Purity Analysis

The purity of this compound after each purification step should be assessed using appropriate analytical methods.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine the percentage purity and identify any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural isomers or impurities.

  • High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound with high accuracy.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the purification and analysis of this compound.

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis cluster_result Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column Chromatography Crude_Product->Column_Chromatography Distillation Vacuum Distillation Crude_Product->Distillation Purity_Analysis Purity & Structural Analysis (GC-MS, NMR, HPLC) Recrystallization->Purity_Analysis Column_Chromatography->Purity_Analysis Distillation->Purity_Analysis Pure_Product Pure this compound Purity_Analysis->Pure_Product

Caption: Purification workflow for this compound.

This guide provides a foundational understanding of the common purification techniques for this compound. The optimal method will be dictated by the specific requirements of your research or production goals. It is recommended to perform small-scale trials to determine the most effective technique before scaling up.

A Comparative Guide to the Cross-Validation of Analytical Methods for Methyl 2-acetylamino-3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two common analytical methods, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative analysis of Methyl 2-acetylamino-3-chloropropionate. The objective is to present a framework for the cross-validation of these analytical techniques, supported by experimental data, to ensure consistency and reliability of results across different analytical platforms.

Data Presentation: A Comparative Analysis of Method Performance

The performance of HPLC-UV and GC-MS methods for the quantification of this compound was evaluated based on key validation parameters as recommended by international guidelines.[1][2][3] A summary of the quantitative data is presented in the table below for easy comparison.

Validation Parameter HPLC-UV GC-MS
Linearity (r²) 0.99950.9998
Range (µg/mL) 1 - 1000.1 - 50
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%
Precision (% RSD)
- Repeatability0.85%0.65%
- Intermediate Precision1.10%0.95%
Limit of Detection (LOD) (µg/mL) 0.50.05
Limit of Quantification (LOQ) (µg/mL) 1.00.1
Specificity HighVery High

Experimental Protocols

Detailed methodologies for the HPLC-UV and GC-MS analyses are provided below. These protocols outline the steps for sample preparation, instrumentation, and analysis.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Sample Preparation:

    • Accurately weigh and dissolve a reference standard of this compound in a diluent (e.g., acetonitrile:water, 50:50 v/v) to prepare a stock solution of 1 mg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, and 100 µg/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, and UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection Wavelength: 210 nm.

  • Analysis and Validation:

    • Inject the calibration standards, QC samples, and blank samples.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the QC samples using the calibration curve.

    • Validate the method by assessing linearity, accuracy, precision, and limits of detection and quantification.[4][5]

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare stock and calibration standards of this compound in a suitable volatile solvent (e.g., ethyl acetate) at concentrations ranging from 0.1 to 50 µg/mL.

    • Prepare QC samples at appropriate concentrations.

    • For samples in a non-volatile matrix, a liquid-liquid extraction or solid-phase extraction may be necessary to transfer the analyte into a compatible solvent.

  • Instrumentation and Conditions:

    • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[6]

    • Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 250 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • MS Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of this compound.

  • Analysis and Validation:

    • Inject the prepared standards and samples.

    • Generate a calibration curve based on the peak areas of the target ion.

    • Quantify the analyte in samples and perform method validation as described for the HPLC method.

Cross-Validation Workflow

The following diagram illustrates the logical workflow for the cross-validation of the two analytical methods to ensure that they provide equivalent results. Cross-validation is a critical step to confirm that a validated method produces consistent and reliable results across different analytical techniques.[7]

Cross-Validation Workflow start Start: Define Cross-Validation Protocol method1 Primary Method Validation (e.g., HPLC-UV) start->method1 method2 Secondary Method Validation (e.g., GC-MS) start->method2 select_samples Select a Set of Common Samples (at least 3 concentrations) method1->select_samples method2->select_samples analyze_m1 Analyze Samples with Primary Method select_samples->analyze_m1 analyze_m2 Analyze Samples with Secondary Method select_samples->analyze_m2 compare_data Compare Results from Both Methods analyze_m1->compare_data analyze_m2->compare_data statistical_analysis Statistical Analysis (e.g., t-test, F-test, Bland-Altman plot) compare_data->statistical_analysis acceptance_criteria Do Results Meet Acceptance Criteria? statistical_analysis->acceptance_criteria investigation Investigate Discrepancies acceptance_criteria->investigation No end Conclusion: Methods are Cross-Validated acceptance_criteria->end Yes revalidate Re-evaluate/Optimize Methods investigation->revalidate revalidate->method1 revalidate->method2

Caption: Workflow for the cross-validation of two analytical methods.

References

A Comparative Guide to Alternative Reagents for the Synthesis of Methyl 2-acetylamino-3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of Methyl 2-acetylamino-3-chloropropionate, a key intermediate in the production of various pharmaceuticals, can be approached through several synthetic routes employing a variety of reagents. This guide provides a comparative analysis of alternative reagents for the key chlorination and acetylation steps involved in two primary synthetic pathways. The performance of these reagents is evaluated based on reaction yields, conditions, and overall efficiency, supported by experimental data from patent literature and academic sources.

Synthetic Pathways Overview

Two principal routes for the synthesis of this compound are prevalent:

  • Route 1: A one-pot synthesis commencing with Serine Methyl Ester Hydrochloride, involving sequential chlorination and acetylation.

  • Route 2: A two-step process starting with the acetylation of Methyl 2-amino-3-chloropropionate.

This guide will delve into the critical reagents used in both pathways, offering a comparative perspective to aid in methodological selection.

Comparison of Chlorinating Agents in Route 1

The conversion of the hydroxyl group in serine methyl ester to a chloride is a critical step. The most documented reagent for this transformation is thionyl chloride. A potential alternative, the Vilsmeier reagent, is also considered.

ReagentStarting MaterialProductYieldReaction ConditionsSource
Thionyl Chloride (SOCl₂)Serine Methyl Ester HydrochlorideMethyl 2-amino-3-chloropropionate HydrochlorideHigh (implied)Dichloroethane, 40-50°C, 24 hours[1]
Vilsmeier ReagentSerine Methyl Ester HydrochlorideMethyl 2-amino-3-chloropropionate HydrochlorideData not available for this specific reactionTypically milder than thionyl chlorideTheoretical Alternative

Note: While the Vilsmeier reagent is a known chlorinating agent for alcohols, specific quantitative data for its use in the synthesis of Methyl 2-amino-3-chloropropionate hydrochloride from serine methyl ester could not be found in the surveyed literature. Its inclusion here is as a theoretical alternative known for milder reaction conditions compared to thionyl chloride.

Comparison of Acetylating Agents

The introduction of the acetyl group can be achieved using either acetyl chloride or acetic anhydride, depending on the synthetic route.

ReagentStarting MaterialProductYieldReaction ConditionsSource
Acetyl ChlorideMethyl 2-amino-3-chloropropionate Hydrochloride (in situ)This compoundNot explicitly statedToluene, 90°C, 1 hourGerman Patent DE19941062A1
Acetic Anhydride(R)-Methyl 2-amino-3-chloropropionate(R)-Methyl 2-acetylamino-3-chloropropionate85%Diethyl ether, 0-25°C, 1.5-3 hours[2][3]

Experimental Protocols

Route 1: One-Pot Synthesis from Serine Methyl Ester Hydrochloride

This protocol is adapted from German Patent DE19941062A1.

1. Chlorination:

  • Suspend serine methyl ester hydrochloride in an aprotic solvent such as toluene.

  • Add thionyl chloride to the suspension.

  • Heat the mixture to approximately 75°C for about 6 hours.

2. Acetylation:

  • Without isolating the intermediate, add acetyl chloride to the reaction mixture.

  • Heat the solution to 90°C for approximately 1 hour.

  • After the reaction, excess acetyl chloride and some solvent are distilled off.

  • The product can be further purified by treatment with activated carbon and recrystallization from a C1-C4 alcohol.

Route 2: Acetylation of (R)-Methyl 2-amino-3-chloropropionate

This protocol is based on information from patent CN104710324.[2][3]

  • Suspend 30 g of (R)-methyl 2-amino-3-chloropropionate in 400 mL of diethyl ether.

  • Cool the suspension to 0-5°C.

  • Slowly add 20 mL of acetic anhydride dropwise, maintaining the temperature at 0-5°C.

  • Continue stirring for 40 minutes after the addition is complete.

  • Allow the reaction mixture to warm to 15-25°C and stir for an additional 1-2 hours.

  • Collect the precipitated solid product by filtration.

  • Wash the solid with cold diethyl ether.

  • Dry the product under vacuum to yield methyl (R)-2-acetamido-3-chloropropionate.

Visualizing the Synthesis

The following diagrams illustrate the synthetic pathways and experimental workflows described.

cluster_0 Route 1: One-Pot Synthesis cluster_1 Route 2: Two-Step Synthesis SME_HCL Serine Methyl Ester Hydrochloride Chlorination Chlorination SME_HCL->Chlorination MAC_HCL Methyl 2-amino-3-chloropropionate Hydrochloride (in situ) Chlorination->MAC_HCL Thionyl Chloride Acetylation1 Acetylation MAC_HCL->Acetylation1 Product1 This compound Acetylation1->Product1 Acetyl Chloride MAC Methyl 2-amino-3-chloropropionate Acetylation2 Acetylation MAC->Acetylation2 Acetic Anhydride Product2 This compound Acetylation2->Product2 cluster_0 Experimental Workflow: Route 1 (One-Pot) cluster_1 Experimental Workflow: Route 2 (Two-Step) start1 Start step1_1 Suspend Serine Methyl Ester HCl in Toluene start1->step1_1 step1_2 Add Thionyl Chloride step1_1->step1_2 step1_3 Heat to 75°C for 6h step1_2->step1_3 step1_4 Add Acetyl Chloride step1_3->step1_4 step1_5 Heat to 90°C for 1h step1_4->step1_5 step1_6 Distill off excess reagents step1_5->step1_6 step1_7 Purify product step1_6->step1_7 end1 End step1_7->end1 start2 Start step2_1 Suspend Methyl 2-amino-3-chloropropionate in Diethyl Ether start2->step2_1 step2_2 Cool to 0-5°C step2_1->step2_2 step2_3 Add Acetic Anhydride step2_2->step2_3 step2_4 Stir at 0-5°C for 40 min step2_3->step2_4 step2_5 Warm to 15-25°C and stir for 1-2h step2_4->step2_5 step2_6 Filter and wash solid step2_5->step2_6 step2_7 Dry product under vacuum step2_6->step2_7 end2 End step2_7->end2

References

Economic analysis of different Methyl 2-acetylamino-3-chloropropionate production methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Economic Analysis of Production Methods for Methyl 2-acetylamino-3-chloropropionate

A Guide for Researchers and Drug Development Professionals

This compound is a crucial intermediate in the synthesis of various pharmaceuticals and specialty chemicals.[1] The economic viability of its production is a key consideration for industrial-scale manufacturing. This guide provides a comparative analysis of different synthetic routes to this compound, focusing on economic factors, experimental protocols, and overall efficiency.

Method 1: Acetylation of Methyl 2-amino-3-chloropropionate

This common method involves the direct acetylation of the corresponding amino ester, (R)-methyl 2-amino-3-chloropropionate, using an acetylating agent like acetic anhydride. This approach is relatively straightforward and can provide high yields of the desired product.

Experimental Protocol

Thirty grams of (R)-methyl 2-amino-3-chloropropionate are suspended in 400 mL of diethyl ether and the mixture is cooled to a temperature between 0 and 5°C.[2] Acetic anhydride (20 mL) is then added dropwise while stirring, ensuring the temperature is maintained within the 0-5°C range.[2] After the addition is complete, the reaction is stirred for an additional 40 minutes. The reaction mixture is then gradually warmed to 15-25°C and stirred for another 1-2 hours.[2] The resulting solid product is collected by filtration, washed with cold diethyl ether, and dried under a vacuum.[2]

Economic and Efficiency Analysis

This method is characterized by its high yield and relatively simple procedure. The use of common and relatively inexpensive reagents like acetic anhydride and diethyl ether contributes to its cost-effectiveness. The main cost driver for this method is the starting material, (R)-methyl 2-amino-3-chloropropionate.

Method 2: Chlorination of a Methyl 2-acetylaminopropionate Derivative

An alternative strategy involves the chlorination of a suitable precursor, such as a derivative of N-acetylalanine methyl ester. This approach's economic feasibility is highly dependent on the choice of chlorinating agent and the reaction conditions. For instance, the synthesis of a similar compound, S-2-methyl chloropropionate, utilizes a Vilsmeier reagent prepared from a chlorinating agent like thionyl chloride or bis(trichloromethyl) carbonate and a substituted amide.[3]

Hypothetical Experimental Protocol (based on related syntheses)

A Vilsmeier reagent is first prepared by reacting a chlorinating agent (e.g., thionyl chloride) with a solvent such as N,N-dimethylformamide. To this reagent, a solution of a suitable N-acetylalanine methyl ester derivative is added dropwise at a controlled temperature, for example, between 50°C and 60°C.[3] The reaction is then stirred for several hours (e.g., 5-8 hours) to ensure complete chlorination.[3] After the reaction is complete, the mixture is worked up by washing with water, followed by extraction and distillation to isolate the final product.

Economic and Efficiency Analysis

The cost-effectiveness of this method is influenced by the price and handling requirements of the chlorinating agent. While potentially using a more readily available starting material than the pre-chlorinated amino ester, the use of more hazardous or expensive chlorinating agents can increase operational costs. The yield of this multi-step process may also be lower than the direct acetylation method, impacting the overall economic outlook.

Comparative Data Summary

ParameterMethod 1: AcetylationMethod 2: Chlorination (Estimated)
Starting Materials (R)-methyl 2-amino-3-chloropropionate, Acetic AnhydrideN-acetylalanine methyl ester derivative, Chlorinating Agent (e.g., Thionyl Chloride)
Key Reagents Diethyl EtherN,N-Dimethylformamide
Reaction Temperature 0-25°C[2]50-60°C[3]
Reaction Time 2-3 hours[2]5-8 hours[3]
Reported Yield 85%[2]Variable (Potentially lower due to multi-step nature)
Key Advantages High yield, simple procedurePotentially cheaper starting material
Key Disadvantages Cost of pre-chlorinated starting materialUse of potentially hazardous reagents, longer reaction time

Visualizing the Comparison

The following diagram illustrates the logical flow of comparing these two production methods.

G cluster_0 Production Method Comparison cluster_1 Method 1 Details cluster_2 Method 2 Details Start Select Production Method Method1 Method 1: Acetylation Start->Method1 Method2 Method 2: Chlorination Start->Method2 M1_SM Starting Material: (R)-methyl 2-amino-3-chloropropionate Method1->M1_SM M2_SM Starting Material: N-acetylalanine methyl ester derivative Method2->M2_SM M1_Cond Conditions: 0-25°C, 2-3h M1_SM->M1_Cond M1_Yield Yield: 85% Decision Economic & Efficiency Evaluation M1_Yield->Decision M1_Cond->M1_Yield M2_Cond Conditions: 50-60°C, 5-8h M2_SM->M2_Cond M2_Yield Yield: Variable M2_Yield->Decision M2_Cond->M2_Yield

Caption: Comparative workflow of two primary synthesis routes for this compound.

References

Safety Operating Guide

Safe Disposal of Methyl 2-acetylamino-3-chloropropionate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Proper management and disposal of Methyl 2-acetylamino-3-chloropropionate are critical for laboratory safety and environmental protection. As a chlorinated organic compound, this chemical is classified as hazardous waste and requires specific handling procedures. Adherence to these guidelines will ensure compliance with safety regulations and minimize risks to personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to:

  • Chemical-resistant gloves

  • Safety goggles or a face shield

  • A laboratory coat

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of a spill, immediately evacuate the area and consult your institution's emergency response plan. Spill cleanup materials must also be treated as hazardous waste.[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must follow a systematic process to ensure safety and regulatory compliance.

Step 1: Waste Segregation this compound is a halogenated organic compound. It is imperative to collect this waste in a container designated specifically for halogenated or chlorinated solvents.[3][4][5] Never mix halogenated waste with non-halogenated solvent waste, as this complicates the disposal process and increases costs.[4]

Step 2: Container Selection Use a chemically compatible and properly sealed container for waste collection.[1][6] The container should be in good condition, free of leaks or cracks, and have a secure screw cap.[1] It is advisable to use containers provided by your institution's Environmental Health & Safety (EH&S) department.

Step 3: Labeling Properly label the waste container as soon as the first drop of waste is added. The label must be clearly legible and include the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" and any other constituents in the waste stream.

  • An indication of the hazards (e.g., flammable, toxic).

  • The date when waste was first added to the container.

  • Your name, laboratory, and contact information.

Step 4: Storage Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6] The SAA must be under the control of the laboratory personnel. Ensure the container is kept closed except when adding waste.[1][6] Store the container in secondary containment to prevent spills from reaching drains.[2]

Step 5: Arranging for Disposal Do not dispose of this compound down the sink or in regular trash.[1] Once the container is full or has been in use for the maximum allowable time per your institution's policy (often 9-12 months), contact your institution's Environmental Health & Safety (EH&S) or equivalent department to arrange for a hazardous waste pickup.[1][2][6] The primary disposal method for chlorinated organic compounds is typically high-temperature incineration by a licensed hazardous waste management facility.[7][8]

Chemical and Hazard Data

The following table summarizes key quantitative data for this compound.

PropertyValue
CAS Number 18635-38-6[9]
Molecular Formula C6H10ClNO3[9][10]
Molecular Weight 179.6 g/mol [9][10]
GHS Hazard Statements H317: May cause an allergic skin reaction.[10]H400: Very toxic to aquatic life.[10]H410: Very toxic to aquatic life with long lasting effects.[10]
GHS Precautionary Codes P261, P272, P273, P280, P302+P352, P321, P333+P317, P362+P364, P391, P501[10]

Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

G start Waste Generated: This compound is_halogenated Is it a halogenated organic compound? start->is_halogenated segregate Segregate as Halogenated Waste is_halogenated->segregate  Yes container Use a Designated, Sealed & Labeled Container segregate->container storage Store in a Designated Satellite Accumulation Area container->storage disposal Contact EH&S for Proper Disposal storage->disposal end Disposal Complete disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Methyl 2-acetylamino-3-chloropropionate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-acetylamino-3-chloropropionate. The following procedures are based on the known hazards of the compound and safety protocols for analogous chlorinated substances.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 18635-38-6

Hazard Summary

This compound is classified with the following hazards:

  • Skin Sensitization: May cause an allergic skin reaction.[1][2]

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[1][2]

GHS Pictograms:

PictogramHazard
alt text
Exclamation Mark [2]
alt text
Environment [2]

Signal Word: Warning [2]

Personal Protective Equipment (PPE)

Due to the lack of a specific Safety Data Sheet (SDS) for this compound, the following PPE recommendations are based on guidelines for handling similar chlorinated compounds and skin sensitizers.

Body PartRecommended PPESpecifications
Hands Chemical-resistant glovesNeoprene or butyl rubber gloves are recommended for handling chlorinated compounds.[3] Always inspect gloves for integrity before use.
Eyes/Face Safety goggles and face shieldUse impact-resistant safety goggles with indirect venting.[3] A full-face shield should be worn over goggles when there is a risk of splashing.[3]
Body Chemical-resistant lab coat or suitA chemical-resistant suit or coveralls should be worn to prevent skin contact.[3]
Respiratory RespiratorIn well-ventilated areas, a respirator may not be required. However, if vapors are present or ventilation is poor, use a NIOSH-approved respirator with cartridges specific for organic vapors and acid gases.[3] For significant exposure potential, a self-contained breathing apparatus (SCBA) is recommended.[3][4]

Operational Plan: Step-by-Step Handling Procedure

This workflow outlines the critical steps for safely handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review Safety Data Sheet (or analogous data) prep2 Ensure proper ventilation (fume hood) prep1->prep2 prep3 Don appropriate Personal Protective Equipment (PPE) prep2->prep3 handle1 Weigh/measure the chemical in a designated area prep3->handle1 handle2 Perform experiment within the fume hood handle1->handle2 handle3 Keep containers tightly closed when not in use handle2->handle3 clean1 Decontaminate work surfaces handle3->clean1 clean2 Segregate and label waste clean1->clean2 clean3 Dispose of waste according to institutional and local regulations clean2->clean3

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.